IFI 16 protein
Description
Overview of IFI16 as a PYHIN Family Member and Pattern Recognition Receptor
Interferon-inducible protein 16 (IFI16) is a member of the PYHIN (Pyrin and HIN domain-containing) family of proteins, which are critical players in the innate immune system. encyclopedia.pubresearchgate.netnih.gov This family is characterized by the presence of a Pyrin domain (PYD) and one or two hematopoietic interferon-inducible nuclear protein with 200-amino acid repeat (HIN-200) domains. encyclopedia.pubfrontiersin.org IFI16 functions as a pattern recognition receptor (PRR), a key component of the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs). nih.govfrontiersin.org Specifically, IFI16 is a DNA sensor, capable of identifying foreign double-stranded DNA (dsDNA) within both the cytoplasm and the nucleus of a cell. newmicrobiologica.orgpnas.orgelifesciences.org This recognition of foreign DNA triggers a cascade of signaling events, leading to the production of type I interferons and other pro-inflammatory cytokines, which are essential for mounting an effective antiviral response. frontiersin.orgnewmicrobiologica.orgasm.org
The ability of IFI16 to distinguish between the host's own DNA and foreign DNA is a critical aspect of its function, preventing the immune system from attacking its own cells. elifesciences.org This discriminatory ability is thought to be related to the structural organization of host DNA, which is tightly packaged into chromatin, while foreign DNA is often more exposed. elifesciences.org Beyond its role in antiviral defense, IFI16 is also implicated in a variety of other cellular processes, including the regulation of transcription, cell cycle control, apoptosis, and cellular senescence. newmicrobiologica.orgresearchgate.net
Historical Context of IFI16 Protein Discovery and Early Characterization
The IFI16 gene was first identified as a member of an interferon-inducible family of genes. nih.gov Its expression was found to be largely restricted to hematopoietic cells and associated with the differentiation of myeloid lineages. nih.gov Early studies focused on its potential role in transcriptional regulation and cell cycle control. encyclopedia.pub It was discovered that IFI16 could interact with important tumor suppressor proteins like p53 and the retinoblastoma protein (pRB), suggesting a role in modulating cell growth and proliferation. genecards.orgnih.gov The initial characterization also revealed that IFI16 localizes primarily to the nucleus, which was consistent with its proposed function as a transcriptional regulator. newmicrobiologica.orgnih.gov Further research demonstrated that alternative splicing of the IFI16 mRNA could give rise to different protein isoforms, adding another layer of complexity to its function. newmicrobiologica.orgspandidos-publications.com These early findings laid the groundwork for the later discovery of IFI16's crucial role as a DNA sensor in the innate immune system.
Structural Organization and Key Functional Domains of IFI16 Protein
The function of IFI16 is intricately linked to its modular structure, which consists of distinct domains that mediate protein-protein and protein-DNA interactions. The protein contains an N-terminal Pyrin domain (PYD), two C-terminal HIN-200 domains, and spacer regions that include a nuclear localization signal (NLS). nih.govnih.gov
Located at the N-terminus of the protein, the Pyrin domain (PYD) is a member of the death domain superfamily and is crucial for mediating homotypic protein-protein interactions. nih.govbiorxiv.orgnih.gov This domain allows IFI16 to interact with other PYD-containing proteins, a key step in the formation of signaling complexes. asm.orgbiorxiv.org For instance, the interaction of the IFI16 PYD with the PYD of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) is essential for the assembly of the inflammasome, a multiprotein complex that activates inflammatory caspases and the maturation of pro-inflammatory cytokines. researchgate.net The oligomerization of IFI16, driven by PYD-PYD interactions, is a critical step in amplifying the immune signal upon DNA detection. asm.orgnih.gov
IFI16 possesses two tandem HIN-200 domains, designated HIN-A and HIN-B, at its C-terminus. nih.govnih.gov These domains are responsible for the protein's ability to bind to DNA in a sequence-independent manner. newmicrobiologica.orgnih.gov Each HIN domain is composed of two oligonucleotide/oligosaccharide-binding (OB) folds, which create a surface that can interact with the sugar-phosphate backbone of DNA. frontiersin.orgnih.gov While both HIN domains can bind DNA, they may have distinct roles and binding preferences. nih.gov The binding of the HIN-200 domains to foreign DNA is the initial and critical step in IFI16's function as a DNA sensor, triggering a conformational change in the protein that facilitates downstream signaling events. frontiersin.org
Properties
CAS No. |
148998-64-5 |
|---|---|
Molecular Formula |
C6H4FNO2 |
Synonyms |
IFI 16 protein |
Origin of Product |
United States |
Ifi16 Protein As a Multifaceted Nucleic Acid Sensor
Mechanisms of Double-Stranded DNA (dsDNA) Recognition by IFI16
The ability of IFI16 to distinguish between the host's own DNA and foreign DNA is a central aspect of its function, preventing autoimmune reactions. elifesciences.orgnih.gov The mechanisms underlying this selective recognition involve a combination of sequence-independent binding and a preference for specific DNA structures.
Sequence-Independent Binding to dsDNA Backbones
IFI16 binds to the sugar-phosphate backbone of dsDNA in a manner that is independent of the specific nucleotide sequence. researchgate.netoup.com This interaction is primarily electrostatic, occurring between positively charged amino acids within the HIN-200 domains and the negatively charged phosphate (B84403) backbone of the DNA. researchgate.netoup.com This sequence-independent binding allows IFI16 to recognize a broad range of DNA from different pathogens. nih.gov Studies have shown that IFI16 can form filamentous complexes on DNA, a process that is dependent on the length of the DNA molecule. researchgate.netpnas.org
Preferential Recognition of Specific DNA Secondary Structures
While IFI16 can bind to linear dsDNA, it exhibits a marked preference for certain non-B DNA secondary structures. This preferential binding is thought to enhance the efficiency of pathogen recognition and subsequent immune signaling.
Research has demonstrated that IFI16 binds strongly to negatively supercoiled plasmid DNA, while its interaction with the same DNA in a linear form is significantly weaker. researchgate.netnih.gov This binding to supercoiled DNA results in the formation of retarded DNA bands in gel electrophoresis assays. researchgate.netnih.gov The preference for supercoiled DNA is significant as viral genomes can exist in a supercoiled state within the host cell nucleus. pnas.org
IFI16 displays a strong preference for binding to cruciform DNA structures, which are four-way junctions that can form at inverted repeat sequences in DNA. researchgate.netnih.gov This preferential binding has been observed using short oligonucleotide targets and is believed to play a critical role in the protein's function. researchgate.netnih.gov The formation of cruciform structures can be promoted by negative supercoiling, further linking these two preferred binding substrates. researchgate.net
IFI16 is also involved in the cellular response to DNA damage, suggesting it can recognize DNA breaks. thno.orgnih.gov In the event of nuclear DNA damage, IFI16, in conjunction with other factors like ATM and PARP-1, can activate the STING signaling pathway. nih.govresearchgate.net This indicates that IFI16 can sense aberrant DNA structures that arise from genomic stress.
Cruciform DNA Structures
Discrimination Mechanisms Between Host and Non-Host DNA
A key challenge for IFI16 is to effectively identify and respond to foreign DNA without triggering an autoimmune response against the host's own genetic material. elifesciences.orgnih.gov The primary mechanism for this discrimination lies in the structural differences between host and non-host DNA within the cell.
Host genomic DNA is tightly packaged into chromatin, with DNA wrapped around histone proteins to form nucleosomes. elifesciences.orgnih.gov This compact structure limits the accessibility of the DNA to binding proteins like IFI16. elifesciences.orgnih.gov In contrast, foreign DNA, such as that from a viral infection, is often less chromatinized or "naked," providing longer stretches of exposed dsDNA. elifesciences.orgnih.govpnas.org
IFI16 has been shown to one-dimensionally scan along these exposed dsDNA strands. elifesciences.orgnih.gov This scanning allows multiple IFI16 molecules to encounter each other and assemble into larger signaling platforms or oligomers. elifesciences.orgnih.gov The tightly packed nucleosomes on host DNA act as physical barriers, preventing this extensive scanning and oligomerization, thus inhibiting the activation of a full-blown immune response. elifesciences.orgnih.gov Therefore, the length of exposed, unchromatinized DNA serves as a molecular ruler for IFI16 to distinguish "non-self" from "self." pnas.org
Table 1: Summary of IFI16 DNA Binding Preferences
| DNA Feature | IFI16 Binding Affinity | Implication for Function |
|---|---|---|
| Sequence | Sequence-independent | Broad pathogen recognition researchgate.netoup.com |
| Supercoiled DNA | High | Recognition of viral genome states researchgate.netnih.gov |
| Cruciform DNA | High | Sensing of specific DNA secondary structures researchgate.netnih.gov |
| Linear dsDNA | Weak | Baseline interaction researchgate.net |
| Chromatinized DNA | Very Low | Avoidance of host DNA binding elifesciences.orgnih.gov |
| DNA Breaks | Implicated | Role in DNA damage response thno.orgnih.gov |
Sensing of Single-Stranded DNA (ssDNA) by IFI16
While initially characterized as a sensor for double-stranded DNA (dsDNA), IFI16 has demonstrated a significant capability to recognize and bind to single-stranded DNA (ssDNA), broadening its role in antiviral defense. frontiersin.orgfrontiersin.org
IFI16's interaction with ssDNA is a key aspect of its function as a pattern recognition receptor. Research has shown that IFI16 can directly bind to ssDNA molecules. pnas.org This binding is not entirely dependent on the formation of secondary structures that mimic dsDNA, indicating a broader specificity for ssDNA sequences. frontiersin.orgnih.gov However, some studies suggest that IFI16 may preferentially bind to ssDNA with stem-rich regions or those that can form cruciform structures. pnas.orgresearchgate.net The HINa domain of IFI16 has been implicated in this ssDNA binding activity. pnas.org
The binding of IFI16 to ssDNA can trigger downstream signaling pathways, leading to the production of type I interferons (IFNs). pnas.org This response is often dependent on the adaptor protein STING (stimulator of interferon genes), which, upon activation by IFI16, initiates a signaling cascade involving TBK1 (TANK-binding kinase 1) and IRF3/7 (interferon regulatory factors 3 and 7). pnas.org
| ssDNA Target | Key Findings | Reference |
|---|---|---|
| Synthetic ssDNA oligos | IFI16 directly binds to immunostimulatory ssDNA, particularly those with stem regions, to induce IFN expression via a STING-dependent pathway. | pnas.org |
| Cruciform DNA | IFI16 shows a preference for binding to cruciform structures and superhelical DNA over linear DNA. | researchgate.net |
| ssDNA with secondary structures | IFI16 can detect ssDNA molecules, especially those with secondary structures that resemble dsDNA. | frontiersin.orgnih.gov |
The ability of IFI16 to sense ssDNA is particularly relevant in the context of retroviral infections, such as HIV-1. During the reverse transcription process of retroviruses, various DNA forms are generated, including ssDNA and dsDNA. pnas.org IFI16 has been identified as a sensor for these lentiviral DNA intermediates. pnas.orgnih.gov
Upon infection, IFI16 can colocalize and associate with lentiviral DNA in the cytoplasm of macrophages. pnas.org This recognition of viral ssDNA and dsDNA by IFI16 initiates an innate immune response that can help to control the early stages of HIV-1 infection. pnas.org Knockdown of IFI16 has been shown to result in increased lentiviral transduction and HIV-1 replication in macrophages, highlighting its restrictive role. pnas.org The sensing of incomplete HIV reverse transcripts by IFI16 in abortively infected CD4 T-cells can trigger pyroptosis, a form of inflammatory cell death, contributing to CD4 T-cell depletion in AIDS. doctaforum.com
Furthermore, beyond its direct sensing role, IFI16 can also restrict HIV-1 transcription independently of immune sensing by interacting with and inhibiting the host transcription factor Sp1, which is crucial for viral gene expression. nih.gov This inhibitory action is dependent on the N-terminal pyrin domain of IFI16. nih.gov
Interaction with ssDNA Targets
Emerging Roles in RNA Sensing
While primarily known as a DNA sensor, recent studies have uncovered a novel role for IFI16 in the detection of viral RNA, expanding its function as a broad-spectrum nucleic acid sensor.
Emerging research has demonstrated that IFI16 can directly bind to viral RNA. For instance, during influenza A virus (IAV) infection, IFI16 has been shown to bind to the viral RNA via its HINa domain. researchgate.netnih.gov This interaction is a key step in initiating an antiviral response against this RNA virus. researchgate.netnih.gov This suggests that IFI16's sensing capabilities are not limited to DNA and that it can recognize specific features of viral RNA genomes.
The interaction of IFI16 with viral RNA has significant functional consequences for the host's antiviral response. In the case of IAV infection, IFI16 acts as a positive regulator of RIG-I signaling. researchgate.netnih.gov It achieves this in two ways: firstly, by directly binding to the RIG-I promoter and recruiting RNA polymerase II, thereby upregulating RIG-I transcription. researchgate.netnih.gov Secondly, IFI16 interacts with the RIG-I protein through its PYRIN domain, which promotes the K63-linked polyubiquitination and activation of RIG-I. researchgate.netnih.gov
This enhancement of the RIG-I pathway by IFI16 leads to increased production of type I interferons, which are critical for inhibiting the replication of RNA viruses like IAV. researchgate.netnih.gov Studies have also indicated that IFI16 plays a role in the antiviral response to other RNA viruses, such as Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), where it can promote MAVS-mediated production of type I interferon. researchgate.net Knockdown of IFI16 has been shown to attenuate the IFN response to RNA viruses, further supporting its role in anti-RNA viral immunity. nih.gov
| Viral RNA Target | Key Findings | Reference |
|---|---|---|
| Influenza A Virus (IAV) RNA | IFI16 binds to IAV RNA via its HINa domain and enhances RIG-I transcription and activation. | researchgate.netnih.gov |
| Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | IFI16 acts as an antiviral protein against PRRSV-2 and promotes MAVS-mediated type I interferon production. | researchgate.net |
| Sendai Virus | Knockdown of IFI16 attenuates the type I IFN response to Sendai virus. | nih.gov |
Ifi16 Protein in Innate Immune Signaling Pathways
Regulation of Type I Interferon (IFN-I) Production
IFI16 plays a significant role in the induction of type I interferons, a crucial part of the antiviral response. newmicrobiologica.orgnih.gov Upon sensing intracellular DNA, IFI16 contributes to the activation of signaling pathways that lead to the transcription and production of IFN-I. nih.govnih.gov
IFI16 Interaction with the STING-TBK1-IRF3 Axis
A primary mechanism by which IFI16 regulates IFN-I production is through its interaction with the STING (stimulator of interferon genes)-TBK1 (TANK-binding kinase 1)-IRF3 (interferon regulatory factor 3) axis. oup.comnih.govfrontiersin.org Upon binding to viral DNA, IFI16 has been reported to recruit STING, which is typically located in the endoplasmic reticulum. oup.complos.org This interaction is necessary for the subsequent activation of TBK1, a kinase that phosphorylates IRF3. oup.comnih.gov Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it acts as a transcription factor to induce the expression of IFN-β and other interferon-stimulated genes. oup.comnih.gov Studies have shown that IFI16 knockdown leads to a severely attenuated type I IFN response to DNA ligands and viruses, highlighting its importance in this pathway. nih.gov While cGAS also activates STING, IFI16 can directly bind with STING to trigger the TBK1-IRF3 pathway, suggesting both direct and indirect roles in regulating this axis. embopress.orgresearchgate.net
Activation of NF-κB Signaling Pathway
In addition to the STING-TBK1-IRF3 axis, IFI16 can also contribute to the activation of the NF-κB signaling pathway, another critical regulator of innate immune responses. newmicrobiologica.orgnih.govplos.orgnih.gov Activation of NF-κB, often in conjunction with IRF3, leads to the robust induction of inflammatory and antiviral genes, including IFN-I. frontiersin.org Research indicates that IFI16 gene expression can directly correlate with NF-κB activation. nih.gov Furthermore, studies have shown that IFI16, along with DNA damage response factors like ATM and PARP-1, can mediate a non-canonical activation of STING, leading to the assembly of a signaling complex that includes p53 and TRAF6. au.dkresearchgate.netau.dkcsic.es TRAF6-mediated ubiquitination of STING can then lead to the activation of NF-κB. au.dkresearchgate.netau.dkcsic.es
Involvement in Inflammasome Activation and Cell Death
Beyond IFN-I induction, IFI16 is also a crucial sensor involved in the activation of inflammasomes, multiprotein complexes that trigger inflammatory responses and programmed cell death, such as pyroptosis. newmicrobiologica.orgwikipedia.orgplos.orgresearchgate.netbiorxiv.orgbiorxiv.org
Recruitment and Interaction with ASC and Procaspase-1
A key step in IFI16-mediated inflammasome activation is its interaction with the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and the effector protein procaspase-1. newmicrobiologica.orgresearchgate.netresearchgate.netasm.orgplos.orgnih.govnih.govasm.orgnih.gov IFI16's PYD domain facilitates its interaction with the PYD domain of ASC. nih.govresearchgate.netplos.orgnih.govasm.orgembopress.org This interaction serves as a molecular platform for the recruitment of procaspase-1 via CARD-CARD interactions between ASC and procaspase-1. nih.govasm.org This recruitment brings procaspase-1 molecules into close proximity, allowing for their auto-catalytic cleavage and activation into mature caspase-1. nih.govnih.gov Research has shown that IFI16, ASC, and procaspase-1 can form a complex, particularly in response to nuclear DNA viruses like KSHV. nih.govnih.govnih.gov
Formation of Inflammasome Complexes
The assembly of IFI16, ASC, and procaspase-1 constitutes the formation of an IFI16-containing inflammasome complex. researchgate.netasm.orgplos.orgnih.govnih.govasm.orgnih.gov This complex can form in the nucleus, where IFI16 often senses viral DNA, and can subsequently relocate to the cytoplasm or perinuclear area. asm.orgnih.govnih.govnih.gov The formation of this complex is critical for the activation of caspase-1, which then cleaves precursor molecules of pro-inflammatory cytokines, such as pro-IL-1β and pro-IL-18, into their mature, active forms. researchgate.netresearchgate.netasm.orgnih.gov Caspase-1 activation can also induce pyroptosis, a lytic form of cell death that releases these inflammatory cytokines and alarmins, further amplifying the immune response. newmicrobiologica.orgwikipedia.orgbiorxiv.org Studies using IFI16 or ASC silencing have demonstrated that both are required for efficient caspase-1 activation in response to certain viral infections. researchgate.netnih.gov
Summary of IFI16-Mediated Immune Responses
| Pathway | Key Interactors | Downstream Effects | Stimuli/Context |
| Type I Interferon Production | STING, TBK1, IRF3, NF-κB | Induction of IFN-I, antiviral cytokines (e.g., CXCL10, ICAM1) | Intracellular DNA (viral, self), DNA damage, some RNA viruses (e.g., Influenza A) newmicrobiologica.orgoup.comnih.govfrontiersin.orgplos.orgbmj.combiorxiv.org |
| Inflammasome Activation & Cell Death | ASC, Procaspase-1, Caspase-1 | Maturation of IL-1β, IL-18; Pyroptosis | Intracellular DNA (viral, self), some viral infections (e.g., Herpesviruses, HIV) newmicrobiologica.orgwikipedia.orgplos.orgresearchgate.netresearchgate.netnih.govnih.govasm.org |
Compound Names and PubChem CIDs
| Name | Type | PubChem CID |
| IFI16 protein | Protein | - |
| STING | Protein | - |
| TBK1 | Protein | - |
| IRF3 | Protein | - |
| NF-κB | Protein | - |
| ASC | Protein | - |
| Procaspase-1 | Protein | - |
| IFN-I | Protein | - |
| IL-1β | Protein | - |
| IL-18 | Protein | - |
| IL-6 | Protein | - |
| CXCL10 | Protein | - |
| ICAM1 | Protein | - |
Note: PubChem primarily catalogs chemical substances. Proteins are typically identified by gene names or UniProt IDs rather than PubChem CIDs.
Proteolytic Processing and Secretion of Pro-Inflammatory Cytokines (IL-1β, IL-18)
IFI16 plays a significant role in the activation of the canonical inflammasome pathway, leading to the proteolytic processing and secretion of key pro-inflammatory cytokines, specifically interleukin-1 beta (IL-1β) and interleukin-18 (IL-18) nih.govwikipedia.orgchildrenshospital.org. These cytokines are synthesized as inactive precursor forms (pro-IL-1β and pro-IL-18) and require cleavage by activated caspase-1 to become biologically active nih.govwikipedia.orgmdpi.com.
Upon sensing intracellular DNA, IFI16 can nucleate the assembly of an inflammasome complex nih.govwikipedia.orgnih.gov. This complex typically involves the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1 nih.govwikipedia.org. IFI16 interacts with ASC through its PYD, and ASC, in turn, recruits pro-caspase-1 via its CARD domain wikipedia.org. The formation of this multiprotein complex facilitates the autocatalytic cleavage and activation of pro-caspase-1 into its active form nih.govwikipedia.org.
Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18, generating the mature, secreted forms of these cytokines nih.govwikipedia.orgchildrenshospital.org. The release of mature IL-1β and IL-18 contributes significantly to the inflammatory response, promoting the recruitment and activation of other immune cells and orchestrating host defense against pathogens wikipedia.orgchildrenshospital.org.
Research findings highlight IFI16's involvement in inflammasome activation in response to various stimuli, particularly nuclear-replicating viruses like herpesviruses nih.govnih.govasm.org. For instance, during infection with Kaposi's sarcoma-associated herpesvirus (KSHV) or Epstein-Barr virus (EBV), IFI16 has been shown to sense viral DNA in the nucleus and induce the formation of an inflammasome complex with ASC and pro-caspase-1, leading to caspase-1 activation and the maturation of IL-1β and IL-18 nih.govnih.govasm.org. Studies have detected IFI16, cleaved caspase-1, IL-1β, and IL-18 in exosomes released from infected cells, suggesting a mechanism for the extracellular dissemination of these inflammatory mediators nih.gov.
Data from studies investigating IFI16 inflammasome activation often involve detecting the presence of cleaved caspase-1, mature IL-1β, and mature IL-18 through techniques like Western blotting and ELISA in cell lysates and culture supernatants nih.govfrontiersin.org. For example, increased levels of cleaved caspase-1, IL-1β, and IL-18 were observed in human corneal epithelial cells infected with virulent strains of HSV-1, which was associated with the induction of the IFI16 inflammasome frontiersin.org.
IFI16-Mediated Programmed Cell Death Pathways (Pyroptosis, Apoptosis)
IFI16 is implicated in the induction of programmed cell death pathways, including pyroptosis and apoptosis wikipedia.orgnih.govresearchgate.net. These processes are critical for host defense, eliminating infected or damaged cells and limiting the spread of pathogens nih.govwikipedia.org.
Pyroptosis is a highly inflammatory form of programmed cell death characterized by cell swelling, pore formation in the plasma membrane mediated by gasdermin D, and the release of pro-inflammatory intracellular contents, including IL-1β and IL-18 wikipedia.orgwikipedia.orgijbs.com. IFI16-mediated inflammasome activation, through the activation of caspase-1, directly triggers pyroptosis via the cleavage of gasdermin D wikipedia.orgchildrenshospital.orgijbs.com. This mechanism is particularly relevant in the context of intracellular pathogen infections wikipedia.orgijbs.com. For example, IFI16 has been identified as a key sensor required for the pyroptotic death of lymphoid CD4 T-cells that undergo abortive infection with HIV nih.gov. In this scenario, IFI16 senses incomplete viral DNA reverse transcripts, leading to caspase-1 activation and subsequent pyroptosis nih.gov. Studies using IFI16 knockdown have shown a decrease in caspase-1 activation and reduced cell death during viral infection, highlighting IFI16's role in initiating pyroptosis nih.govnih.gov.
Apoptosis, another form of programmed cell death, is generally considered less inflammatory than pyroptosis and is characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies wikipedia.org. While IFI16 is primarily known for its role in inflammasome-mediated pyroptosis, it has also been linked to apoptosis wikipedia.orgnih.govresearchgate.net. IFI16 contains a PYRIN domain, commonly found in cell death-associated proteins, suggesting a potential involvement in apoptotic pathways nih.govpsu.edu. Research has indicated that IFI16 can modulate apoptotic signaling pathways and potentially influence caspase activation in this context nih.gov. Studies have shown IFI16's association with p53, a key regulator of apoptosis, and its involvement in p53-mediated apoptosis pathways, particularly in response to DNA damage wikipedia.orgnih.govimrpress.com. For instance, IFI16 has been identified as a BRCA1-associated protein involved in the p53-mediated apoptosis pathway nih.gov. Coexpression of IFI16 and BRCA1 enhanced DNA damage-induced apoptosis nih.gov.
IFI16's involvement in both pyroptosis and apoptosis underscores its versatile role in orchestrating different cell death modalities depending on the stimulus and cellular context nih.govresearchgate.net. These processes can also intersect, as highlighted by the emerging concept of PANoptosis, an inflammatory programmed cell death pathway that integrates components of pyroptosis, apoptosis, and necroptosis, and in which IFI16 is also implicated nih.govresearchgate.net.
Inflammasome-Independent Functions of IFI16 and Related PYRIN Domain Filament Assembly
Beyond its well-established role in inflammasome activation, IFI16 also exerts inflammasome-independent functions in innate immunity and cellular regulation biorxiv.orgbiorxiv.org. These functions are often linked to IFI16's ability to sense intracellular DNA and its interactions with other cellular proteins, frequently mediated by its PYRIN domain and the formation of protein filaments asm.orgbiorxiv.orgnih.gov.
One prominent inflammasome-independent function of IFI16 is its contribution to the induction of type I interferons (IFNs), particularly IFN-β, through the STING (stimulator of interferon genes) pathway nih.govuniprot.orgnih.gov. Upon sensing viral DNA, IFI16 can interact with STING and TBK1 (TANK-binding kinase 1), leading to the phosphorylation and activation of IRF3 (IFN regulatory factor 3), a transcription factor that drives the expression of type I IFNs researchgate.netnih.govfrontiersin.org. This pathway is critical for establishing an antiviral state in infected cells nih.govfrontiersin.org.
IFI16's PYRIN domain plays a crucial role in mediating protein-protein interactions and the formation of protein assemblies researchgate.netfrontiersin.orgasm.org. While the PYRIN domains of inflammasome components like ASC form filaments with a specific architecture to facilitate inflammasome assembly, recent research suggests that the PYRIN domain of IFI16 can assemble into filaments with a distinct helical architecture biorxiv.orgbiorxiv.org. This atypical filament assembly may underpin some of IFI16's inflammasome-independent functions biorxiv.orgbiorxiv.org. Structural studies using cryo-electron microscopy have revealed that the IFI16 PYD filament architecture is incompatible with that of ASC PYD filaments, suggesting that IFI16 may not directly participate in ASC-dependent inflammasome assembly through this mechanism biorxiv.orgbiorxiv.org.
IFI16's PYD-mediated oligomerization upon binding to nuclear viral DNA is necessary for its assembly onto viral genomes and the induction of downstream antiviral responses, including cytokine induction and suppression of viral protein levels asm.orgnih.gov. This oligomerization also promotes IFI16 interactions with proteins involved in transcriptional regulation asm.orgnih.gov.
Furthermore, IFI16 has been shown to interact with and regulate other cellular proteins involved in immune signaling and cellular processes. For example, IFI16 can interact with RIG-I (retinoic acid-inducible gene I), an RNA sensor, leading to its activation frontiersin.org. IFI16 has also been reported to interact with and potentially inhibit the activation of other inflammasomes, such as the AIM2 inflammasome, highlighting a complex regulatory role in innate immunity nih.govuniprot.orgfrontiersin.org. The interaction between IFI16 and AIM2, both members of the PYHIN family, can influence inflammasome outcomes nih.govfrontiersin.org.
Ifi16 Protein As a Restriction Factor Against Pathogen Replication
Antiviral Mechanisms Against DNA Viruses
IFI16 employs multiple mechanisms to counteract DNA virus replication. These primarily involve altering the epigenetic state of the viral genome and directly interfering with the transcription of viral genes.
Epigenetic Silencing of Viral Genomes
One of the major antiviral strategies of IFI16 involves the epigenetic silencing of viral DNA. This process leads to the formation of a repressive chromatin environment on the viral genome, limiting access to host transcription factors and machinery required for viral gene expression. nih.govncpsb.org.cnuniprot.orgnih.gov
IFI16 actively promotes the deposition of repressive histone modifications on viral genomes. A key mark associated with transcriptional silencing and heterochromatin formation is the trimethylation of lysine (B10760008) 9 on histone H3 (H3K9me3). Research has shown that IFI16 recruits histone methyltransferases, such as SUV39H1 and GLP (EHMT1), to viral DNA, leading to increased levels of H3K9me3 on viral promoters and coding regions. nih.govuniprot.orgnih.govresearchgate.netacs.orgkuleuven.be This recruitment is crucial for establishing a heterochromatic state that silences viral gene expression. researchgate.netacs.org
In addition to promoting repressive marks, IFI16 also contributes to the reduction of activating histone modifications. The trimethylation of lysine 4 on histone H3 (H3K4me3) is typically associated with actively transcribed euchromatin. Studies have demonstrated that IFI16 expression leads to a decrease in H3K4me3 levels on viral promoters, further contributing to the establishment of a transcriptionally repressive environment on the viral genome. ncpsb.org.cnresearchgate.netnih.govresearchgate.netacs.org
Reduction of Activating Chromatin Marks (e.g., H3K4me3)
Transcriptional Repression of Viral Gene Expression
Beyond epigenetic modifications, IFI16 directly represses viral gene expression by interfering with the binding or activity of host and viral transcription factors. scribd.com
Repression of Immediate-Early, Early, and Late Viral Gene Expression
IFI16 exerts its antiviral activity, in part, by repressing the transcription of viral genes across different temporal classes: immediate-early (IE), early (E), and late (L). nih.govplos.org This repression has been observed for various viruses, particularly herpesviruses. For instance, studies on Herpes Simplex Virus 1 (HSV-1) have shown that IFI16 reduces the expression of IE proteins like ICP0 and ICP4, as well as E proteins such as ICP8 and TK, and L proteins including gB and Us11. nih.govplos.org
The mechanism of transcriptional repression by IFI16 is not fully elucidated but appears to involve the protein's ability to bind to viral DNA and modulate the host transcriptional machinery and chromatin structure. IFI16 has been shown to bind to the transcription start sites of several HSV-1 genes. plos.org In the absence of IFI16, there is increased association of host transcription factors like RNA polymerase II, TATA binding protein (TBP), and Oct1 with viral promoters. nih.govplos.org This suggests that IFI16 may prevent the binding of these crucial transcriptional activators to viral promoters, thereby inhibiting gene expression. plos.org
Furthermore, IFI16 can influence the epigenetic landscape of viral genomes. Its presence promotes markers of repressive chromatin while decreasing those associated with active chromatin on viral gene promoters. frontiersin.orgplos.org This epigenetic modification contributes to the silencing of viral gene expression. frontiersin.orgnih.govmdpi.compnas.org
Data illustrating the impact of IFI16 on HSV-1 gene expression can be summarized as follows:
| Viral Gene Class | Example Proteins | Effect of IFI16 Presence on Expression | Reference |
| Immediate-Early | ICP0, ICP4 | Reduced | nih.govplos.org |
| Early | ICP8, TK | Reduced | nih.govplos.org |
| Late | gB, Us11 | Reduced | nih.govplos.org |
Direct or Indirect Inhibition of Viral Genome Replication
In addition to transcriptional repression, IFI16 can directly or indirectly inhibit viral genome replication. While the precise mechanisms vary depending on the virus, research indicates that IFI16's interaction with viral DNA and its influence on cellular processes contribute to this inhibitory effect.
For some viruses, IFI16's role in epigenetic modification of the viral genome can directly impede replication. By promoting a repressive chromatin state, IFI16 can make the viral DNA less accessible to the host machinery required for replication. frontiersin.orgnih.govpnas.org
IFI16 has also been shown to restrict the replication of human papillomavirus 18 (HPV18) by inhibiting both viral DNA replication and transcription. nih.gov Studies using IFI16-silenced cells showed significantly increased viral load, while IFI16 overexpression impaired HPV18 replication. nih.gov This suggests a direct restrictive activity of IFI16 on HPV18 genome replication.
While IFI16 is known to sense viral DNA and trigger immune responses like inflammasome activation and interferon production, some studies indicate that its restriction of viral replication and gene expression can occur independently of these immune signaling pathways. nih.govplos.org
Broad-Spectrum Antiviral Activity Across Viral Families
IFI16 exhibits broad-spectrum antiviral activity, restricting the replication of viruses from various families, including DNA viruses like herpesviruses and papillomaviruses, as well as certain RNA viruses and lentiviruses. mdpi.comasm.org
Herpesviruses (e.g., Herpes Simplex Virus 1, Human Cytomegalovirus, Kaposi's Sarcoma-Associated Herpesvirus, Epstein-Barr Virus)
IFI16 is a well-established restriction factor for several herpesviruses. It recognizes the nuclear double-stranded DNA genomes of these viruses during infection. aai.orgnih.govoup.comresearchgate.netnih.gov
Herpes Simplex Virus 1 (HSV-1): IFI16 significantly restricts HSV-1 replication by repressing viral gene expression and influencing histone modifications on the viral genome. nih.govplos.orgpnas.org Studies have shown that IFI16 knockdown leads to increased HSV-1 yield, while IFI16 overexpression reduces it. nih.govplos.org HSV-1 has evolved mechanisms to counteract IFI16, such as the ICP0 protein, which promotes IFI16 degradation. newmicrobiologica.orgfrontiersin.orgnih.govasm.orgplos.org
Human Cytomegalovirus (HCMV): IFI16 acts as a restriction factor for HCMV replication. nih.govnih.govplos.org It inhibits HCMV gene expression, potentially by sequestering the transcription factor Sp1, which is important for the transcription of viral genes like UL54 and UL44. mdpi.com HCMV can induce nuclear egression of IFI16 to evade its antiviral activity. newmicrobiologica.org
Kaposi's Sarcoma-Associated Herpesvirus (KSHV): IFI16 recognizes KSHV nuclear DNA and is involved in regulating the balance between latency and lytic replication. asm.orgasm.org IFI16 can restrict KSHV lytic gene transcription and is associated with latent KSHV genomes. asm.orgasm.org KSHV has also developed strategies to target IFI16 for degradation during lytic reactivation. asm.org
Epstein-Barr Virus (EBV): IFI16 recognizes EBV genomes in the nucleus. aai.orgnih.govasm.org While IFI16 can be involved in inflammasome activation during EBV infection, its levels may not be altered in latently infected cells, suggesting potential viral strategies to utilize or evade IFI16 during latency. newmicrobiologica.org
Research findings on IFI16's impact on herpesvirus replication include:
| Virus | Effect of IFI16 on Replication | Key Mechanism(s) | Reference |
| HSV-1 | Restriction | Repression of gene expression, chromatin modification | nih.govplos.orgpnas.org |
| HCMV | Restriction | Repression of gene expression (Sp1 sequestration) | nih.govnih.govplos.orgmdpi.com |
| KSHV | Restriction (lytic replication) | Transcriptional repression, latency regulation | asm.orgasm.org |
| EBV | Recognition, Inflammasome | DNA sensing | aai.orgnih.govasm.org |
Lentiviruses (e.g., Human Immunodeficiency Virus 1)
IFI16 has been identified as a restriction factor for lentiviruses, including Human Immunodeficiency Virus 1 (HIV-1). newmicrobiologica.orgnih.govmdpi.compnas.orgpnas.org IFI16 can sense DNA forms produced during the lentiviral replication cycle, such as single-stranded DNA (ssDNA), and restrict HIV-1 replication in cells like macrophages and CD4+ T lymphocytes. pnas.orgpnas.org
The mechanisms by which IFI16 restricts HIV-1 replication are still being investigated but may involve both immune sensing-dependent and -independent pathways. IFI16 can recognize HIV-1 reverse transcription products and stimulate innate immune responses through pathways involving STING. pnas.orgpnas.org Additionally, IFI16 has been shown to inhibit HIV-1 transcription and replication by reducing the availability of the host transcription factor Sp1, which is important for LTR-driven viral gene expression. mdpi.comnih.gov This suggests a mechanism independent of direct immune sensing. mdpi.comnih.gov
Data on IFI16's effect on HIV-1 replication indicates:
| Virus | Effect of IFI16 on Replication | Key Mechanism(s) | Reference |
| HIV-1 | Restriction | Sensing of RT products, Sp1 sequestration, inflammasome | newmicrobiologica.orgmdpi.compnas.orgpnas.orgnih.gov |
Selected RNA Viruses (e.g., Influenza A Virus, Chikungunya Virus, Sendai Virus, Encephalomyocarditis Virus)
While primarily known as a DNA sensor, some research suggests that IFI16 may also play a role in the antiviral response against certain RNA viruses. IFI16 has been reported to restrict the replication of Chikungunya virus (CHIKV). mdpi.com This antiviral activity against CHIKV has been observed to be independent of IFN production in some cases. mdpi.com
Although the mechanisms are less characterized compared to DNA viruses, these findings suggest a broader antiviral capacity for IFI16 that may extend to certain RNA viruses. Further research is needed to fully understand the role and mechanisms of IFI16 in restricting RNA viral infections like Influenza A Virus, Sendai Virus, and Encephalomyocarditis Virus, as the current literature primarily focuses on its activity against DNA viruses and lentiviruses.
Regulation of Ifi16 Protein Expression and Function
Transcriptional and Post-Transcriptional Control of IFI16 Gene Expression
The expression of the IFI16 gene is subject to intricate regulation at both the transcriptional and post-transcriptional levels, influencing the amount of IFI16 protein available in the cell.
Regulation by Interferons
A primary regulator of IFI16 gene expression is interferon (IFN), particularly type I (IFN-α and IFN-β) and type II (IFN-γ) interferons. IFI16 is considered an interferon-inducible protein, and its transcription is significantly upregulated upon exposure to these cytokines genecards.orgresearchgate.netnih.gov. The binding of type I IFNs to their cell surface receptors activates signaling cascades that lead to the activation of STAT1, a transcription factor that promotes the transcription of interferon-stimulated genes, including IFI16 researchgate.net.
Studies have shown that stable knockdown of IFI16 leads to a severely attenuated type I IFN response to DNA ligands and viruses, highlighting its role in coordinating this response nih.govnih.gov.
Epigenetic Modifications (e.g., DNA Methylation, m6A RNA Methylation)
Epigenetic modifications, such as DNA methylation and N6-methyladenosine (m6A) RNA methylation, also play a role in regulating IFI16 expression. DNA methylation, typically occurring at CpG dinucleotides, is generally associated with transcriptional silencing sci-hub.senih.gov. While the direct impact of DNA methylation on the IFI16 promoter is an area of ongoing research, studies investigating natural compounds like Epigallocatechin gallate (EGCG), a DNA methyltransferase inhibitor, have explored its potential to induce IFI16 gene expression in cancer cells researchgate.net. This suggests that DNA methylation could contribute to the regulation of IFI16 transcription.
m6A RNA methylation is a prevalent epitranscriptomic modification that affects various aspects of RNA metabolism, including stability, translation, and nuclear export sci-hub.semdpi.com. Recent research indicates that IFI16 mRNA stability is regulated by m6A modification, mediated by proteins like Wilms' tumor 1-associated protein (WTAP) physiology.org. WTAP promotes m6A methylation of the IFI16 transcript, which can enhance mRNA stability and potentially facilitate its nucleocytoplasmic trafficking, leading to increased protein synthesis physiology.org. This post-transcriptional modification provides a dynamic layer of control over IFI16 protein levels.
Post-Translational Modifications and Their Functional Consequences
Beyond transcriptional and post-transcriptional control, IFI16 protein function and localization are extensively regulated by post-translational modifications (PTMs). These modifications can rapidly alter IFI16 activity, stability, and interactions with other molecules.
Phosphorylation and Its Role in Activation and Signaling
Phosphorylation is a key PTM that influences IFI16 activity and its role in innate immune signaling researchgate.netfrontiersin.org. IFI16 contains multiple phosphorylation sites, and these modifications can impact its subcellular localization, DNA sensing ability, and interaction with downstream signaling molecules pnas.orgnih.gov.
Detailed research findings indicate that phosphorylation within an intrinsically disordered region (IDR) of IFI16 can drive liquid-liquid phase separation (LLPS), a process important for the formation of dynamic protein- and nucleic acid-rich cellular compartments oup.comnih.govresearchgate.net. This LLPS, nucleated by DNA binding, is crucial for initiating IFI16 antiviral functions and inducing cytokine production during viral infection oup.comresearchgate.net.
Kinases such as CDK2 and GSK3β have been implicated in regulating IFI16 phosphorylation, providing a toggle between active and inactive states and influencing the decoupling of cytokine expression from viral transcription repression oup.comnih.gov. Additionally, DNA-dependent protein kinase (DNA-PK) has been shown to phosphorylate IFI16 at T149 upon viral infection or DNA damage. This specific phosphorylation promotes IFI16-driven cytokine responses mdpi.comnih.gov. Viral proteins can also induce IFI16 phosphorylation; for instance, the human cytomegalovirus (HCMV) viral protein kinase pUL97 phosphorylates nuclear IFI16, contributing to its nucleocytoplasmic translocation frontiersin.orgfrontiersin.org.
Acetylation-Mediated Regulation of Subcellular Localization
Acetylation is another critical PTM that modulates IFI16 function, particularly its subcellular localization pnas.orgnih.govmdpi.com. IFI16 contains a multipartite nuclear localization signal (NLS) that can be acetylated pnas.orgnih.gov. Acetylation of lysine (B10760008) residues within the NLS, such as K99 and K128, has been shown to promote the cytoplasmic localization of IFI16 by inhibiting its nuclear import aai.orgpnas.orgnih.govmdpi.com.
The acetyltransferase p300 is involved in mediating IFI16 acetylation, which is essential for its cytoplasmic translocation and the initiation of pro-inflammatory responses during viral infections like HSV-1 aai.orgpnas.orgmdpi.com. Conversely, histone deacetylases can promote IFI16 nuclear import aai.org. This acetylation-mediated molecular toggle provides a mechanism for IFI16 to sense pathogenic DNA in both the nucleus and the cytoplasm pnas.orgnih.gov.
An interactive table summarizing key acetylation sites and their effects on IFI16 localization:
| Acetylation Site | Effect on Localization | Acetyltransferase | Deacetylase | References |
| K99, K128 (NLS) | Promotes cytoplasmic | p300 | HDACs | aai.orgpnas.orgnih.govmdpi.com |
Ubiquitination and Proteasomal Degradation Pathways
Ubiquitination is a PTM that can target proteins for proteasomal degradation, thereby regulating their abundance and activity. IFI16 is subject to ubiquitination, which can lead to its degradation frontiersin.orguniprot.org. This process is exploited by some viruses as an immune evasion strategy.
The human herpes simplex virus 1 (HSV-1) infected cell protein 0 (ICP0), an E3 ubiquitin ligase, can induce the ubiquitination and proteasome-dependent degradation of IFI16 frontiersin.orgpnas.org. This degradation is thought to suppress IFI16-mediated inflammasome activation and antiviral responses frontiersin.orgpnas.org. However, the necessity and sufficiency of ICP0 for IFI16 degradation have been subject to further investigation, with some studies suggesting that other factors may also be involved frontiersin.orgasm.org.
Beyond viral manipulation, host factors also regulate IFI16 ubiquitination and degradation. STING, a key adaptor protein in DNA sensing pathways, can facilitate IFI16 degradation via the ubiquitin-proteasome system by recruiting the E3 ligase TRIM21 frontiersin.orgnih.gov. This STING-mediated degradation of IFI16, particularly through ubiquitination on the first three lysine residues in the N-terminal region, acts as a negative feedback mechanism to restrict excessive type I interferon production and prevent autoimmunity nih.gov.
An interactive table summarizing key ubiquitination pathways affecting IFI16:
| E3 Ubiquitin Ligase | Stimulus/Context | Effect on IFI16 | Consequences | References |
| ICP0 (HSV-1) | HSV-1 infection | Degradation | Suppression of antiviral responses, inflammasome activation | frontiersin.orgpnas.orgasm.org |
| TRIM21 (host) | STING activation | Degradation | Restriction of excessive IFN-I production | frontiersin.orgfrontiersin.orgnih.gov |
Subcellular Localization Dynamics and Its Impact on Sensing Modalities
The subcellular localization of IFI16 protein is a critical determinant of its function as an innate immune sensor. While initially thought to be predominantly nuclear, IFI16 has been detected in the nucleus, cytoplasm, or both compartments, depending on the cell type and cellular context. nih.govpnas.orgplos.org This dynamic localization influences whether IFI16 primarily triggers type I interferon (IFN-β) production or activates an inflammasome response upon sensing double-stranded DNA (dsDNA). nih.gov
The ability of IFI16 to sense pathogenic DNA in both the cytoplasm and the nucleus highlights the importance of understanding the mechanisms that regulate its distribution. pnas.orgnih.gov This localization-dependent sensing is crucial for initiating appropriate innate immune responses. pnas.org
Nuclear Localization Signals and Nuclear Import Mechanisms
IFI16 contains a nuclear localization signal (NLS) in its amino terminus, specifically located between amino acid residues 124 and 145. nih.gov This NLS is bipartite and evolutionarily conserved. pnas.orgnih.gov Studies have shown that the NLS is sufficient to direct nuclear localization of fusion proteins. nih.gov
However, the nuclear import of IFI16 exhibits some deviations from conventional nuclear import mechanisms. nih.gov These include a lack of strong binding of IFI16 NLS-fusion proteins with importin heterodimers, a requirement for ATP but not cytosolic factors for nuclear import, and Ran-independent import of IFI16 NLS-fusion proteins in the nucleus. nih.gov
Casein kinase 2 (CK2) interacts with the IFI16 NLS fusion protein, and CK2 phosphorylation sites within IFI16 regulate the extent of nuclear accumulation and retention of the fusion protein. nih.gov Additionally, acetylation of specific lysine residues (Lys99 and Lys128) within the IFI16 NLS has been identified as a mechanism that modulates its cellular distribution. pnas.orgnih.govfrontiersin.orgresearchgate.net Acetylation of these sites promotes cytoplasmic localization by inhibiting nuclear import, while histone deacetylases (HDACs) promote nuclear import. pnas.orgnih.govfrontiersin.orgresearchgate.net The acetyltransferase p300 has been identified as a regulator of IFI16 localization. pnas.orgnih.govresearchgate.net Phosphorylation by CDK2 on S132, in contrast to acetylation, promotes the nuclear localization of IFI16. researchgate.net
Nucleo-Cytoplasmic Translocation Pathways
While IFI16 is often found in the nucleus, it can translocate to the cytoplasm, particularly upon sensing cytosolic or nuclear dsDNA or during viral infection. nih.govpnas.orgnewmicrobiologica.orgjci.orgplos.org This translocation is a key step in initiating certain innate immune responses, such as inflammasome assembly and STING activation. frontiersin.orgnewmicrobiologica.orgplos.org
Herpesvirus genome recognition in the nucleus by IFI16 can lead to its interaction with the histone acetyltransferase p300, resulting in IFI16 acetylation. plos.org This acetylation is crucial for inflammasome assembly in the nucleus and subsequent cytoplasmic translocation. plos.org The cytoplasmic translocation of acetylated IFI16 is also critical for activating STING, leading to IFN-β production. plos.org This translocation pathway involves interaction with RanGTPase. plos.org Leptomycin B treatment has been shown to abrogate the translocation of acetylated IFI16. plos.org
Viral proteins can also influence IFI16 nucleo-cytoplasmic translocation. For example, the human cytomegalovirus (HCMV) viral protein kinase pUL97 binds and phosphorylates nuclear IFI16, contributing to its nucleo-cytoplasmic relocalization to overcome IFI16 restriction activity. frontiersin.orgnewmicrobiologica.orgasm.org The HCMV tegument protein pp65 (pUL83) also supports the nucleocytoplasmic export of IFI16, particularly at late stages of infection. asm.org
Cell Type-Dependent Localization Patterns
The subcellular localization of IFI16 protein can vary depending on the cell type. nih.govplos.org While typically detected in the nucleus, including the nucleolus and nucleoplasm, IFI16 has also been found in the cytoplasm or in both compartments in different cell types. nih.gov
Studies using indirect immunofluorescence and cell fractionation have reported diverse subcellular localization patterns of IFI16 in various cell types, including primary cells and cancer cell lines. nih.gov For instance, in differentiated THP-1 monocytes, endogenous IFI16 has been shown to colocalize with transfected vaccinia virus (VACV) dsDNA in the cytoplasm. pnas.org In peripheral blood monocytes, basal levels of IFI16 are relatively lower compared to B lymphocytes. plos.org Treatment of THP-1 cells with type-I or type-II IFN can induce IFI16 expression, and the induced levels are detected primarily in the cytoplasm. plos.org
In salivary epithelial cells from patients with Sjögren's syndrome, filamentous IFI16 structures have been observed in the cytoplasm of ductal epithelial cells. jci.org In these cells, nuclear IFI16 staining was often absent in cells with large cytoplasmic IFI16-containing structures, consistent with translocation from the nucleus to the cytoplasm upon activation by dsDNA. jci.org However, no cytoplasmic filamentous structures were identified in acinar epithelial cells or cells within lymphocytic foci in the same study. jci.org
The cell type-dependent localization of IFI16 may be influenced by the cellular levels of interacting proteins, such as p53, Rb, AR, GR, BRCA1, and ASC, as IFI16 can form homo- and heterodimers with these proteins. nih.gov This protein-protein interaction-dependent localization in certain cell types may dictate cell type-dependent functions of IFI16. nih.gov
Oligomerization, Phase Separation, and Filament Assembly of IFI16 Protein
IFI16 undergoes cooperative oligomerization and can assemble into filamentous structures, particularly upon binding to dsDNA. jci.orgoup.comresearchgate.netresearchgate.netpnas.orgoup.comnih.gov This assembly process is crucial for its function as a DNA sensor and for initiating downstream antiviral responses. oup.comresearchgate.netpnas.orgasm.org
PYRIN Domain-Mediated Cooperative Oligomerization
The N-terminal PYRIN domain (PYD) of IFI16 plays a critical role in mediating cooperative oligomerization. jci.orgoup.comresearchgate.netresearchgate.netpnas.orgasm.org The PYD is a conserved α-helical domain known to promote homotypic protein interactions and is shared among members of the PYD- and HIN-containing (PYHIN) protein family. jci.orgasm.orgresearchgate.net
Upon binding to viral DNA via its two HIN200 domains, IFI16 undergoes cooperative oligomerization mediated by the PYD. oup.comresearchgate.netoup.com This PYD-mediated oligomerization is essential for the ability of IFI16 to induce antiviral cytokines and reduce viral spread. oup.comoup.com The importance of IFI16 oligomerization is further highlighted by the existence of viral immune evasion mechanisms that target this property. oup.comoup.comasm.org For instance, the HCMV viral tegument protein pUL83 binds the IFI16 PYD and inhibits its oligomerization, while the HSV-1 viral E3 ubiquitin ligase ICP0 targets the IFI16 PYD and promotes IFI16 degradation. oup.comoup.comasm.org
The cooperative assembly of IFI16 into filaments on dsDNA is driven by the non–DNA-binding PYRIN domain. researchgate.netpnas.org This cooperative binding is length-dependent, and the strength of cooperativity is positively correlated with the length of the DNA. researchgate.netresearchgate.netpnas.orgoup.com The assembled IFI16-dsDNA oligomers form distinct protein clusters that are different from conventional noninteracting entities. pnas.org The PYD of IFI16 plays a positive role in DNA binding by driving filament assembly. pnas.org
Filamentous Structures and Signaling Platform Formation
IFI16 possesses the ability to form filamentous structures upon binding to double-stranded DNA (dsDNA). biorxiv.orgjci.orgoup.com This filament formation is a critical step in the function of IFI16 as a signaling platform. biorxiv.orgasm.orgnih.gov The oligomerization of IFI16, mediated by its pyrin domain (PYD), is essential for its assembly onto viral genomes and subsequent antiviral responses. asm.orgasm.orgnih.govoup.compnas.org This process serves as a signal amplification strategy in innate immunity. asm.orgasm.orgnih.gov
Studies have shown that IFI16 forms nuclear filamentous structures on DNA in infected cells, particularly with herpesviruses. nih.gov These filaments are thought to function by signaling to progeny viral genomes throughout the nucleus, leading to epigenetic silencing and reduced recruitment of RNA polymerase II to viral genes. nih.gov In vitro studies have also demonstrated that IFI16 can form filaments on DNA. nih.gov The formation of these filamentous structures shows a strong correlation with the restriction of viral replication. nih.gov
The PYD of IFI16 drives this cooperative filament assembly on dsDNA. pnas.org This assembly allows IFI16 to cluster into signaling foci, even in the presence of excess DNA, providing a mechanism to distinguish foreign DNA from self-DNA. pnas.org The helical architecture of the IFI16 PYD filament has been characterized, and it is distinct from the filaments assembled by the inflammasome adaptor ASC, suggesting inflammasome-independent functions for IFI16 filament formation. biorxiv.org
Filament formation by IFI16 has also been observed in the cytoplasm in response to dsDNA transfection. jci.org These cytoplasmic filaments can assemble rapidly and may persist even after the degradation of the bound dsDNA, suggesting that the protein core of the filament can remain intact. jci.org This property of filament formation is shared by other innate immune system components, including AIM2 and ASC. jci.org
Pathogen-Encoded Strategies for IFI16 Evasion and Antagonism
Viruses, particularly herpesviruses, have evolved diverse and overlapping strategies to evade or interfere with host DNA sensing by proteins like IFI16. uesb.brfrontiersin.orgfrontiersin.org These strategies include masking viral DNA or the sensor, degrading the sensor, and modifying the sensor or its adaptor proteins through post-transcriptional modifications. uesb.brfrontiersin.orgfrontiersin.org
Viral Protein-Mediated Proteasomal Degradation of IFI16
A common viral evasion strategy is the targeted degradation of host DNA sensors. frontiersin.orgbiologists.comnih.gov Several herpesviruses have been shown to target IFI16 for degradation. frontiersin.org
Herpes Simplex Virus Type 1 (HSV-1) utilizes its protein ICP0, an E3 ubiquitin ligase, to promote the proteasomal degradation of IFI16. frontiersin.orgfrontiersin.orgbiologists.comnih.gov Nuclear ICP0 interacts with IFI16, leading to its relocalization and subsequent degradation, impairing the sensing of the HSV-1 genome. frontiersin.org Some studies suggest this degradation is indirect and may require other host or viral factors. biologists.comnih.gov The viral E3 ubiquitin ligase ICP0 specifically targets the PYD of IFI16 to promote its degradation. asm.orgoup.com
Kaposi's Sarcoma-Associated Herpesvirus (KSHV) also degrades IFI16 during its lytic replication phase, likely through the action of late viral proteins. frontiersin.orgbiologists.comnih.gov KSHV degrades IFI16 to maintain latency. biologists.comnih.gov
Additionally, the host protein STING can also promote IFI16 degradation via the ubiquitin-proteasome system by recruiting the E3 ligase TRIM21, which may serve to restrict overproduction of type I interferons during antiviral immunity. frontiersin.org
Here is a table summarizing viral proteins involved in IFI16 degradation:
| Virus | Viral Protein | Mechanism | Effect on IFI16 | Source |
| HSV-1 | ICP0 | E3 ubiquitin ligase activity, targets PYD | Proteasomal degradation | frontiersin.orgasm.orgoup.comfrontiersin.orgbiologists.comnih.gov |
| KSHV | Late protein(s) | Likely proteasomal degradation | Degradation | frontiersin.orgbiologists.comnih.gov |
Inhibition of IFI16 Oligomerization or Downstream Signaling
Viruses can also interfere with IFI16 function by inhibiting its ability to oligomerize or by disrupting downstream signaling pathways. uesb.brfrontiersin.org
Human Cytomegalovirus (HCMV) employs the viral tegument protein pUL83 (also known as pp65) to bind to the PYD of IFI16 and inhibit its oligomerization. asm.orgoup.comasm.org This interference with oligomerization blocks the subsequent release of antiviral cytokines via the STING/TBK1/IRF3 signaling pathway. asm.org
Some herpesviruses, including gamma- and alpha-herpesviruses, encode proteins such as ORF52 and VP22 that disrupt the phase separation of cGAS-DNA, a process related to the formation of signaling platforms, although the direct impact on IFI16 oligomerization in this context is less clear from the provided text. biologists.com
Modulation of IFI16 Subcellular Localization by Viral Factors
The subcellular localization of IFI16 is crucial for its function, and viruses can manipulate this to evade sensing. aai.orgpnas.orgnih.gov While IFI16 is predominantly nuclear, it can also be found in the cytoplasm and sense DNA there. aai.orgfrontiersin.orgfrontiersin.orgpnas.orgnih.gov
Acetylation of IFI16, particularly at lysine residues within its nuclear localization signal (NLS), promotes its cytoplasmic localization by inhibiting nuclear import. frontiersin.orgaai.orgpnas.org The acetyltransferase p300 is a regulator of IFI16 localization and mediates this acetylation during HSV-1 infection, which is essential for IFI16 nucleocytoplasmic redistribution. frontiersin.orgaai.orgpnas.org
HCMV protein UL97, a viral kinase, phosphorylates nuclear IFI16, triggering its mislocalization to the cytoplasm. biologists.comnih.gov In the cytoplasm, IFI16 can become trapped in viral assembly complexes and mature virions, effectively sequestering it and preventing proper signaling. biologists.comnih.gov
The HCMV protein pp65 (pUL83) also plays a role in the nucleocytoplasmic delocalization of IFI16, moving it from the nucleus into the cytoplasm. asm.org This delocalization by pp65 has been shown to contribute to the stabilization of IFI16, protecting it from degradation. asm.org
Here is a table summarizing viral modulation of IFI16 localization:
| Virus | Viral Factor | Mechanism | Effect on IFI16 Localization | Source |
| HSV-1 | p300 (host, regulated by virus) | Acetylation of NLS | Promotes cytoplasmic localization | frontiersin.orgaai.orgpnas.org |
| HCMV | UL97 | Phosphorylation | Triggers cytoplasmic mislocalization | biologists.comnih.gov |
| HCMV | pp65 (pUL83) | Involved in nucleocytoplasmic delocalization | Moves IFI16 to cytoplasm | asm.org |
Compound Names and PubChem CIDs
Ifi16 Protein in Cellular Homeostasis and Disease Pathogenesis: Mechanistic Insights
Role in Cell Cycle Control and Regulation of Cellular Proliferation
IFI16 plays a significant role in regulating the cell cycle and controlling cellular proliferation. genecards.orgproteinatlas.orgnih.gov Increased expression of IFI16 is often associated with inhibited cell cycle progression and modulated cell survival. imrpress.com Conversely, reduced or absent IFI16 expression has been linked to increased cell proliferation and the development of certain cancers. imrpress.comspandidos-publications.comnih.gov IFI16's influence on the cell cycle is mediated through its interactions with key cell cycle regulatory factors. genecards.orgproteinatlas.org
Modulation of Tumor Suppressor Protein p53 and Retinoblastoma Protein (RB) Pathways
IFI16 functionally interacts with critical tumor suppressor proteins, including p53 and the retinoblastoma protein (RB). genecards.orgproteinatlas.orgimrpress.com These interactions are central to IFI16's ability to regulate cell growth. imrpress.com
IFI16 modulates p53 function and is involved in p53-mediated transcriptional activation. genecards.orgproteinatlas.org It can enhance p53 sequence-specific DNA binding and modulate its phosphorylation status. genecards.orgproteinatlas.org Studies have shown that increased coexpression of IFI16 and p53 can enhance the transcription of known p53 target genes, such as p21, Hdm2, and Bax. aacrjournals.org IFI16 binds to the C-terminus of p53. core.ac.uk Overexpression of IFI16 can lead to increased p53 protein levels and stimulate p53-mediated transcription, while knockdown of IFI16 can result in decreased p53 levels. imrpress.comaacrjournals.org This interaction is important for p53-mediated cell cycle arrest and apoptosis. aacrjournals.orgimrpress.com
IFI16 also interacts with the retinoblastoma protein (Rb). genecards.org The mouse homolog of IFI16, p204, contains Rb binding motifs and its overexpression delays progression from G1 to S phase, dependent on association with Rb proteins. core.ac.uk IFI16 negatively regulates the cell cycle through binding and functional modulation of Rb. nih.gov
Negative Regulation of Cell Cycle Progression
IFI16 acts as a negative regulator of cell cycle progression. proteinatlas.orgnih.gov Increased expression of IFI16 is associated with inhibition of cell cycle progression in various cell types. imrpress.com This inhibitory effect is mediated, in part, through its interactions with p53 and Rb pathways. imrpress.comaacrjournals.org IFI16 can up-regulate the expression of cell cycle inhibitors like p21 and inhibit E2F-mediated transcription, contributing to cell cycle arrest. spandidos-publications.comaacrjournals.org Overexpression of IFI16 has been shown to delay G1 progression into S-phase and accumulate cells in late G1. core.ac.uk
Induction of Cell Growth Arrest and Apoptosis
IFI16 contributes to the induction of cell growth arrest and apoptosis. nih.govaacrjournals.orgimrpress.comresearchgate.net Increased levels of IFI16 protein are associated with cellular senescence-associated cell growth arrest. imrpress.comimrpress.comaacrjournals.org IFI16's ability to potentiate p53-mediated transcription of cell cycle inhibitory genes, such as p21, contributes to permanent cell growth arrest. aacrjournals.org
IFI16 is also involved in the induction of apoptosis, particularly in a p53-mediated manner, especially following DNA damage. aacrjournals.orgimrpress.comfrontiersin.org It can enhance p53-mediated apoptosis and is needed for efficient phosphorylation of p53 at Ser15 following DNA damage. aacrjournals.orgimrpress.com Overexpression of IFI16 can enhance apoptosis in cells expressing wild-type p53 when treated with certain agents. imrpress.com The PYRIN domain in IFI16 suggests a role in the apoptosis pathway. imrpress.com
IFI16 in Cellular Senescence Pathways
IFI16 is implicated in cellular senescence pathways, a state of stable cell cycle arrest. genecards.orgspandidos-publications.comaacrjournals.org Increased expression of IFI16 is consistently observed in senescent cells and is associated with senescence-associated cell growth arrest. imrpress.comimrpress.comaacrjournals.orgresearchgate.net
Association with Senescence-Associated Cell Growth Arrest
Increased expression of IFI16 protein in aging populations of normal human diploid fibroblasts and prostate epithelial cells is linked to cellular senescence-associated cell growth arrest. imrpress.comimrpress.comaacrjournals.orgplos.org This association is supported by observations that immortalization of normal human fibroblasts is linked to down-regulation of IFI16 expression. imrpress.comimrpress.com The contribution of IFI16 to senescence-associated growth arrest is partly mediated through the p53/p21 and Rb/E2F pathways. imrpress.comaacrjournals.org Data indicates that increased IFI16 levels in older cells contribute to permanent cell growth arrest by potentiating p53-mediated transcription of cell cycle inhibitory genes. aacrjournals.org
Table 1: IFI16 Expression and Cellular Senescence
| Cell Type | IFI16 Expression in Old/Senescent Cells | Associated Phenotype | Source |
| Normal Human Diploid Fibroblasts | Increased | Cellular Senescence-Associated Growth Arrest | imrpress.comimrpress.comaacrjournals.org |
| Normal Human Prostate Epithelial Cells | Increased | Cellular Senescence-Associated Growth Arrest | imrpress.comimrpress.complos.org |
| Immortalized Human Fibroblasts | Down-regulated | Bypasses Replicative Senescence | imrpress.comaacrjournals.org |
Role in Chromatin Surveillance in Senescent Cells
IFI16 may play a role in chromatin surveillance, particularly in senescent cells. pnas.org Senescent cells often exhibit elevated levels of IFI16 expression. pnas.org These cells can also show reduced protein synthesis, potentially leading to underchromatinized cellular DNA. pnas.org IFI16's ability to bind DNA, preferentially supercoiled and cruciform structures, and its localization in the nucleus, suggest a role in monitoring nuclear DNA. genecards.orgproteinatlas.orguniprot.org It has been proposed that IFI16 may provide a general chromatin surveillance mechanism for detecting underchromatinized viral and cellular DNA, potentially leading to the activation of interferon responses and subsequent inhibition of cell growth. pnas.org
IFI16 Protein in DNA Damage Response and DNA Repair Processes
The Interferon-inducible protein 16 (IFI16) plays a significant role in the cellular response to DNA damage and is involved in DNA repair processes. IFI16, known primarily as an innate immune sensor for foreign DNA, also participates in the detection and signaling of damaged self-DNA within the nucleus frontiersin.orgthno.org. Upon induction of DNA damage, such as by irradiation, IFI16 can relocalize within the nucleus imrpress.com. Studies have shown that IFI16 interacts with key proteins in DNA repair pathways, including BRCA1, a well-established tumor suppressor involved in homologous recombination repair frontiersin.orgimrpress.comcam.ac.uknih.gov. This interaction suggests a role for IFI16 in the intricate network of DNA damage response (DDR) proteins.
IFI16's involvement in DDR extends to influencing cell cycle checkpoint regulation. It has been demonstrated to affect signaling responses to DNA damage, including those mediated by p53, a critical regulator of cell cycle arrest and apoptosis in response to DNA damage frontiersin.orgthno.orgimrpress.comcam.ac.uk. IFI16's ability to bind DNA via its HIN domains is central to its sensing function in both foreign and damaged self-DNA contexts cam.ac.uknih.govelifesciences.orgoup.com. While the precise mechanisms by which IFI16 distinguishes between damaged self-DNA and foreign DNA are still being elucidated, it is understood to involve its ability to scan along exposed DNA stretches and potentially the differential packaging of host DNA by nucleosomes, which can act as barriers to IFI16 binding nih.govelifesciences.orgoup.com.
The interplay between IFI16 and other DDR proteins highlights a link between DNA integrity surveillance and innate immune signaling frontiersin.orgthno.orgnih.gov. For instance, DNA-PK, a complex involved in DNA repair, has been shown to phosphorylate IFI16, promoting IFI16-driven cytokine responses nih.gov. This suggests a potential crosstalk where DNA damage signaling can influence immune activation via IFI16.
Mechanistic Contributions to Autoimmune and Autoinflammatory Conditions
IFI16 is increasingly recognized for its significant contributions to the pathogenesis of autoimmune and autoinflammatory diseases. Its role as a DNA sensor, while crucial for host defense against pathogens, can become dysregulated, leading to the recognition of self-DNA and the subsequent activation of inflammatory pathways elifesciences.orgnih.govresearchgate.net.
Recognition of Self-DNA and Aberrant IFI16 Activation
In autoimmune conditions, the immune system mistakenly targets self-components, including nuclear DNA. IFI16, predominantly a nuclear protein but also found in the cytoplasm, can sense intracellular DNA nih.govfrontiersin.orgunito.itpnas.org. While the mechanisms preventing IFI16 from reacting to host DNA under normal circumstances are complex, involving factors like nucleosome structure, aberrant cellular processes can expose self-DNA or lead to its mislocalization to the cytoplasm, triggering IFI16 activation nih.govelifesciences.orgoup.com. This aberrant recognition of self-DNA by IFI16 can initiate inflammatory cascades nih.govresearchgate.net.
IFI16's structure, containing PYRIN and HIN domains, facilitates its function as a DNA sensor and its interaction with other proteins involved in inflammatory signaling nih.govnih.govfrontiersin.org. The HIN domains are responsible for DNA binding, while the PYD domain mediates interactions with adaptor proteins like ASC, crucial for inflammasome assembly nih.govnih.govfrontiersin.org.
Production of Pro-Inflammatory Cytokines and Type I Interferons in Autoimmunity
Upon sensing DNA, whether foreign or aberrantly recognized self-DNA, IFI16 can trigger the production of pro-inflammatory cytokines and type I interferons (IFN-I) nih.govresearchgate.netfrontiersin.orgresearchcommons.org. Two main pathways are involved:
Inflammasome Activation: IFI16 can recruit the adaptor protein ASC and pro-caspase-1 to form an inflammasome complex nih.govresearchgate.netnewmicrobiologica.org. This leads to the activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their active, secreted forms nih.govmdpi.com. These cytokines are potent mediators of inflammation and contribute to tissue damage in autoimmune diseases nih.govfrontiersin.org.
STING Pathway Activation: IFI16 can also interact with STING (stimulator of interferon genes), leading to the activation of the STING-TBK1-IRF3 pathway nih.govresearchgate.netfrontiersin.orgresearchcommons.orgnewmicrobiologica.org. This cascade culminates in the production of type I interferons, such as IFN-β nih.govresearchgate.netfrontiersin.orgresearchcommons.orgnewmicrobiologica.org. While IFN-I are critical for antiviral immunity, their chronic or aberrant production is a hallmark of several autoimmune diseases, including systemic lupus erythematosus (SLE), contributing to immune dysregulation and inflammation nih.govresearchgate.netresearchcommons.orgnih.gov.
The aberrant expression and activation of IFI16 have been observed in various autoimmune diseases, including SLE, rheumatoid arthritis (RA), and systemic sclerosis (SSc), and its levels can correlate with disease activity frontiersin.orgresearchcommons.org.
Extracellular IFI16 as a Damage-Associated Molecular Pattern (DAMP) in Inflammation
Beyond its intracellular roles, IFI16 can be released into the extracellular space, where it acts as a damage-associated molecular pattern (DAMP) frontiersin.orguniupo.itnih.govresearchgate.netplos.org. Extracellular IFI16 can propagate inflammatory signals and contribute to chronic inflammation and autoimmunity frontiersin.orguniupo.itnih.gov. Studies have shown that extracellular IFI16 can bind to endothelial cells and induce the production of pro-inflammatory mediators like IL-6, IL-8, CCL2, and CCL5 frontiersin.orgnih.gov.
IFI16 can bind to Toll-like receptor 4 (TLR4) on the cell surface, either alone or in complex with molecules like lipopolysaccharide (LPS), further amplifying inflammatory responses through MyD88-dependent signaling pathways uniupo.itnih.govresearchgate.netplos.org. This extracellular function of IFI16 highlights a mechanism by which cellular damage and the release of intracellular components can fuel chronic inflammation in autoimmune conditions frontiersin.orgnih.govplos.org.
Involvement in Cancer Development and Progression (Focus on molecular mechanisms)
The role of IFI16 in cancer is complex and appears to be context-dependent, acting as both a tumor suppressor and, in some cases, potentially contributing to tumor progression mdpi.comfrontiersin.orgfrontiersin.orgresearchgate.net. The focus here is on its molecular mechanisms.
IFI16 as a Tumor Suppressor and Its Molecular Mechanisms
IFI16 has been extensively studied for its tumor suppressor functions, particularly in certain cancer types. Several molecular mechanisms underpin this role:
Cell Cycle Regulation: IFI16 can inhibit cell cycle progression, contributing to cell growth arrest unito.itresearchgate.net. It interacts with key cell cycle regulators, including p53 and the retinoblastoma protein (Rb) frontiersin.orgimrpress.com. By modulating the function of these proteins, IFI16 can promote cell cycle checkpoints and prevent uncontrolled proliferation frontiersin.orgimrpress.com. The interaction with p53 is particularly notable, as IFI16 can enhance p53's DNA binding and transcriptional activity, leading to the induction of cell cycle inhibitors like p21 frontiersin.orgthno.orgimrpress.com.
Induction of Apoptosis and Senescence: IFI16 can promote programmed cell death (apoptosis) and cellular senescence, a state of stable cell cycle arrest that can prevent the proliferation of damaged or potentially cancerous cells imrpress.comunito.itresearchgate.net. Its interaction with p53 and BRCA1 is implicated in IFI16-mediated apoptosis frontiersin.orgimrpress.com. IFI16's ability to sense DNA damage may trigger these pathways in cells with genomic instability, thus acting as a safeguard against tumor development thno.orgresearchgate.net.
Transcriptional Regulation: IFI16 can function as a transcriptional repressor, influencing the expression of genes involved in cell proliferation and survival imrpress.comfrontiersin.org. It can interfere with the binding of transcription factors to gene promoters and modulate chromatin structure frontiersin.org.
Modulation of Inflammatory Signaling in the Tumor Microenvironment: While inflammation can promote cancer, IFI16's role in modulating inflammatory responses within the tumor microenvironment is nuanced frontiersin.orgfrontiersin.org. In some contexts, its ability to induce type I IFNs can promote anti-tumor immunity by enhancing T cell activation frontiersin.org. However, chronic inflammation driven by IFI16's activation by self-DNA could potentially contribute to a pro-tumorigenic environment in certain settings frontiersin.org.
Loss or reduced expression of IFI16 has been observed in several cancers, including breast and prostate cancer, supporting its role as a tumor suppressor imrpress.comresearchgate.net.
Interactive Data Table: Key Molecular Interactions and Functions of IFI16
| Interacting Protein/Molecule | IFI16 Domain Involved | Cellular Process/Function | Relevance to Disease | Source(s) |
| dsDNA | HIN domains | DNA Sensing (foreign and self) | Innate Immunity, Autoimmunity, DNA Damage Response | cam.ac.uknih.govelifesciences.orgoup.comnih.govfrontiersin.orgpnas.orgresearchcommons.org |
| ASC | PYD domain | Inflammasome Assembly, Caspase-1 Activation | Autoimmunity, Inflammation | nih.govresearchgate.netnewmicrobiologica.org |
| STING | Not specified | Type I IFN Production (via STING-TBK1-IRF3 pathway) | Innate Immunity, Autoimmunity | nih.govnih.govresearchgate.netfrontiersin.orgpnas.orgresearchcommons.orgnewmicrobiologica.org |
| BRCA1 | N-terminal PYRIN domain | DNA Damage Response, Apoptosis | Tumor Suppression, DNA Repair | frontiersin.orgimrpress.comcam.ac.uknih.gov |
| p53 | Not specified | Cell Cycle Regulation, Apoptosis, Transcriptional Activity | Tumor Suppression, DNA Damage Response | frontiersin.orgthno.orgimrpress.comcam.ac.uk |
| Rb | Not specified | Cell Cycle Regulation | Tumor Suppression | imrpress.com |
| TLR4 | Not specified | Extracellular Signaling, Inflammation | Autoimmunity, Chronic Inflammation (as a DAMP) | uniupo.itnih.govresearchgate.netplos.org |
| LPS | Lipid A moiety | Enhanced Extracellular Signaling via TLR4 | Autoimmunity, Chronic Inflammation (as a DAMP complex) | uniupo.itplos.org |
Regulation of Oncogene Expression by IFI16
IFI16 has been shown to influence the expression of various genes, including those classified as oncogenes, although its role in cancer can be context-dependent, acting as either a tumor suppressor or, in some cases, promoting tumor progression. spandidos-publications.comfrontiersin.orgnih.gov
IFI16 can modulate the activity of transcription factors, thereby impacting oncogene expression. Studies have indicated that IFI16 can interact with the promoter of the c-MYC gene, a well-known oncogene. plos.org While increased levels of IFI16 have been suggested to negatively regulate c-MYC expression in certain tumor cell lines, the precise mechanisms in normal cells and other cancer types are still under investigation. plos.org
Furthermore, IFI16's interaction with cellular proteins involved in cell cycle regulation, such as p53 and the retinoblastoma protein (pRb), can indirectly affect oncogene expression by influencing cell proliferation and cell cycle arrest. uniprot.orgresearchgate.netnih.govresearchgate.net For instance, IFI16 can enhance p53-mediated transcriptional activation of target genes like p21, a cyclin-dependent kinase inhibitor, thereby inhibiting cell growth. nih.govresearchgate.net Loss of IFI16 expression has been associated with uncontrolled cell proliferation and tumorigenesis in certain cancers, which could be linked to a disrupted regulation of growth-promoting oncogenes. nih.govnih.gov
However, some studies present controversial findings, suggesting an oncogenic role for IFI16 in specific cancer types, such as oral squamous and renal cell carcinoma and pancreatic adenocarcinoma. spandidos-publications.comfrontiersin.org In pancreatic adenocarcinoma, overexpression of IFI16 has been linked to tumor progression potentially through the induction of IL-1β and subsequent infiltration of tumor-associated macrophages. frontiersin.org This highlights the complex and context-specific nature of IFI16's influence on oncogene expression and tumor development.
Epigenetic Regulatory Functions in Cancer Contexts
IFI16 plays a significant role in epigenetic regulation, particularly within the context of cancer. Its involvement includes modulating DNA methylation and histone modifications, impacting gene expression and contributing to tumor development or suppression. spandidos-publications.comelifesciences.orgnih.gov
IFI16 has been shown to influence DNA methylation patterns. Studies have investigated the epigenetic transcriptional regulation of the IFI16 gene itself, finding a negative association between IFI16 and DNA methyltransferase (DNMT) gene expression in certain cancer cell lines. spandidos-publications.comnih.gov Natural compounds like Epigallocatechin gallate (EGCG), a potent natural DNMT inhibitor, have been shown to induce IFI16 expression, potentially through promoter demethylation. spandidos-publications.comnih.govresearchgate.net This suggests a feedback loop where epigenetic mechanisms regulate IFI16 expression, which in turn can influence cellular processes relevant to cancer.
Beyond regulating its own expression, IFI16 is involved in the epigenetic silencing of foreign DNA, such as viral genomes, by associating with histone methyltransferases like SUV39H1 and GLP. elifesciences.org This recruitment leads to the deposition of repressive histone marks (H3K9me2/me3) and the recruitment of heterochromatin protein 1 alpha (HP1α), resulting in the formation of heterochromatin and silencing of gene expression. elifesciences.org While this mechanism is primarily studied in the context of viral infection, similar processes could potentially be involved in silencing aberrantly activated genes or repetitive elements in cancer cells.
In breast cancer, IFI16 has been identified as a direct target of the epigenetic regulator EZH2. nih.govpnas.org Downregulation of IFI16 through cooperative histone modifications involving EZH2 and histone deacetylases (HDACs) has been linked to deficient STING signaling and resistance to anti-HER2 therapy. nih.govpnas.org Epigenetic interventions, such as dual inhibition of EZH2 and HDAC, have shown promise in reactivating IFI16-dependent immune responses and overcoming therapeutic resistance in HER2+ breast cancer models. nih.govpnas.org This underscores the importance of IFI16's epigenetic regulation in shaping the tumor microenvironment and influencing therapeutic outcomes.
IFI16's ability to recognize underchromatinized DNA, which is often found in cancer cells with mutated epigenetic mechanisms, can lead to the induction of interferon expression, potentially inhibiting cell growth. pnas.org This highlights a link between IFI16, epigenetic abnormalities, and innate immune responses in cancer.
Emerging Roles in Metabolic Regulation and Cellular Bioenergetics
Recent research has begun to uncover emerging roles for IFI16 in metabolic regulation and cellular bioenergetics, adding another layer to its diverse functions. nih.gov
IFI16 has been shown to counteract metabolic changes induced by viral infection. In human cytomegalovirus (HCMV) infection, IFI16 was found to downregulate the transcriptional activation of the glucose transporter 4 (GLUT4) by cooperating with the carbohydrate-response element-binding protein (ChREBP). nih.gov This action reduces glucose uptake and consumption, subsequently diminishing lipid synthesis, which is often increased during HCMV infection to favor viral particle assembly. nih.gov This suggests that IFI16 can act as a restriction factor to preserve cellular metabolism during infection.
The link between IFI16 and metabolic processes extends to its potential involvement in metabolic diseases and aging-associated metabolic dysfunction. researchgate.netoup.comnih.gov While the precise mechanisms are still being elucidated, IFI16's role as a DNA sensor and its connection to inflammatory pathways, such as the cGAS-STING pathway, could influence metabolic homeostasis. researchgate.netoup.comnih.gov Chronic inflammation, often linked to dysregulated innate immunity involving sensors like IFI16, is a known contributor to metabolic disorders. researchgate.netmdpi.com
Furthermore, IFI16's influence on cellular senescence, a state characterized by irreversible growth arrest and often accompanied by metabolic alterations and the secretion of pro-inflammatory factors (senescence-associated secretory phenotype - SASP), suggests an indirect role in metabolic regulation. researchgate.netnih.govnih.gov Elevated IFI16 expression has been shown to enhance SASP production, further linking IFI16 to the metabolic and inflammatory aspects of senescence. researchgate.net
While research into the direct impact of IFI16 on core cellular bioenergetic processes like mitochondrial function is still in its early stages, its involvement in regulating glucose and lipid metabolism during viral infection indicates a potential broader role in influencing cellular energy status. researchgate.netresearchgate.netnih.gov Dysregulation of mitochondrial function and cellular bioenergetics are increasingly recognized as hallmarks of cancer and aging, suggesting that IFI16's involvement in these processes warrants further investigation. researchgate.netresearchgate.net
Advanced Research Methodologies Applied to Ifi16 Protein Studies
Genomic and Transcriptomic Approaches
Genomic and transcriptomic methodologies have provided profound insights into the regulation of IFI16 gene expression and its impact on the host and viral transcriptomes.
RNA Sequencing (RNA-seq) for Gene Expression Profiling
RNA sequencing (RNA-seq) has been a powerful tool for analyzing global gene expression changes in response to IFI16 activity. Studies have utilized RNA-seq to understand the transcriptomic landscape following IFI16 knockdown or overexpression, as well as in the context of viral infections.
For instance, in the context of Kaposi's sarcoma-associated herpesvirus (KSHV) infection, RNA-seq analysis of BCBL-1 cells with IFI16 knockdown revealed significant alterations in the expression of KSHV latent, immediate early, early, and late genes. technologynetworks.com This approach demonstrated that IFI16 plays a crucial role in regulating the KSHV lifecycle. technologynetworks.com Similarly, RNA-seq has been employed to profile gene expression in human fibroblast cells infected with adeno-associated virus type 2 (AAV2), identifying differentially expressed genes and pathways influenced by the infection, which can be correlated with IFI16's role as a viral sensor. nih.gov
In non-viral contexts, such as dilated cardiomyopathy (DCM), single-cell RNA-seq (scRNA-seq) has confirmed the significant upregulation of IFI16 in diseased human heart tissues. thno.org This high-resolution analysis further correlated high IFI16 expression with pathways related to extracellular matrix organization. thno.org In metastatic melanoma, deconvolution analyses of bulk RNA-seq data have been used to show that melanoma cells exhibit the highest IFI16 mRNA levels among various cell types in the tumor microenvironment. bmj.com
Table 1: Selected RNA-seq Studies on IFI16
| Study Context | Cell/Tissue Type | Key Finding | Reference |
|---|---|---|---|
| Kaposi's Sarcoma-Associated Herpesvirus (KSHV) | BCBL-1 cells | IFI16 knockdown alters expression of all temporal classes of KSHV genes. | technologynetworks.com |
| Adeno-Associated Virus Type 2 (AAV2) Infection | Normal human fibroblasts | Identified 1,929 differentially expressed genes upon AAV2 infection. | nih.gov |
| Dilated Cardiomyopathy (DCM) | Human left atrial and ventricular heart tissues | Significant upregulation of IFI16 in DCM samples. | thno.org |
| Metastatic Melanoma | Skin cutaneous melanoma tissues | Melanoma cells show the highest IFI16 mRNA levels in the tumor microenvironment. | bmj.com |
| Metabolic-associated steatotic liver disease (MASLD) | MASLD liver tissue | Identified transcriptomic subtypes of MASLD associated with IFI16 expression and genetic variation. | nih.gov |
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for DNA Binding Analysis
Chromatin Immunoprecipitation Sequencing (ChIP-seq) has been indispensable for mapping the specific DNA binding sites of IFI16 on both host and viral genomes. This technique has provided direct evidence of IFI16's role as a DNA sensor and transcriptional regulator.
During herpes simplex virus 1 (HSV-1) infection, ChIP-seq analysis revealed that IFI16 binds to the HSV-1 genome in a sequence-independent manner. nih.govproteomexchange.org However, it also showed broad enrichment at specific loci, such as the viral DNA polymerase gene UL30 and the US1 to US7 region. nih.govproteomexchange.org These regions were found to be highly accessible, facilitating IFI16 binding. nih.govproteomexchange.org Further studies using ChIP have demonstrated that IFI16's presence on the HSV-1 genome leads to a global reduction in viral genome accessibility and represses viral protein expression. nih.govresearchgate.net
In the context of KSHV, ChIP assays have shown that IFI16 binds to the promoters of all temporal classes of KSHV genes, contributing to the epigenetic silencing of the viral genome. nih.govelifesciences.org These studies have linked IFI16 to the recruitment of histone methyltransferases, leading to the deposition of repressive histone marks like H3K9me3 on the KSHV genome. technologynetworks.comnih.gov
Table 2: Key Findings from IFI16 ChIP-seq and ChIP Studies
| Viral Context | Key IFI16 Binding Sites | Functional Consequence | Reference |
|---|---|---|---|
| Herpes Simplex Virus 1 (HSV-1) | Entire genome (sequence-independent), with enrichment at UL30 and US1-US7. | Global reduction of HSV-1 genome accessibility and protein expression. | nih.govproteomexchange.orgasm.org |
| Kaposi's Sarcoma-Associated Herpesvirus (KSHV) | Promoters of all temporal gene classes. | Recruitment of H3K9 methyltransferases and epigenetic silencing of the viral genome. | technologynetworks.comnih.govelifesciences.org |
| Human Cytomegalovirus (HCMV) | UL54 gene promoter. | Downregulation of viral replication. | nih.gov |
| Human Papillomavirus (HPV) | Viral promoters. | Epigenetic modifications and restriction of viral replication. | elifesciences.org |
Proteomic and Interactome Analyses
Proteomic and interactome studies have been crucial for identifying IFI16, its post-translational modifications, and its network of protein-protein interactions, which are central to its function.
Mass Spectrometry for Protein Identification and Post-Translational Modifications
Mass spectrometry (MS) is a cornerstone technique for the identification of the IFI16 protein and the characterization of its post-translational modifications (PTMs). nih.gov PTMs such as phosphorylation, acetylation, ubiquitination, and SUMOylation are critical for regulating IFI16's function, localization, and interactions. researchgate.netthermofisher.com
For instance, MS has been used to identify IFI16 as an interacting partner of the Human Papillomavirus (HPV) E7 oncoprotein. researchgate.net Furthermore, a novel hydrogen-deuterium exchange mass spectrometry approach was developed to demonstrate that IFI16 preferentially binds to quadruplex DNA structures. This technique revealed that quadruplex DNA alters the deuteration profile of specific regions within the PYRIN and HIN domains of IFI16. plos.org
Targeted mass spectrometry, specifically parallel reaction monitoring-mass spectrometry, has been used to quantify the global changes in HSV-1 protein expression upon IFI16 knockout, showing a general increase in viral protein levels. proteomexchange.org Immunoaffinity purification coupled with MS has also been instrumental in identifying that IFI16 oligomerization promotes its interaction with proteins involved in transcriptional regulation. asm.org Additionally, MS analysis has been used to identify kinases like CDK2 and GSK3β that contribute to IFI16 phosphorylation during viral infection. nih.gov
Table 3: Mass Spectrometry Applications in IFI16 Research
| Application | Key Finding | Reference |
|---|---|---|
| Protein-DNA Interaction | IFI16 preferentially binds to quadruplex DNA, altering its deuteration profile. | plos.org |
| Viral Protein Expression | IFI16 knockout leads to a global increase in HSV-1 protein expression. | proteomexchange.org |
| Protein-Protein Interaction | IFI16 oligomerization promotes interactions with transcriptional regulators. | asm.org |
| Post-Translational Modification | Identification of kinases (CDK2, GSK3β) responsible for IFI16 phosphorylation. | nih.gov |
| Protein Identification | Identified IFI16 as an interactor of HPV E7. | researchgate.net |
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction Mapping
Co-immunoprecipitation (Co-IP) is a widely used technique to identify and validate the interaction partners of IFI16. This method has been essential in mapping the IFI16 interactome, which includes both viral and cellular proteins.
Co-IP experiments have demonstrated the interaction of IFI16 with various proteins. For example, the interaction between porcine IFI16 and cGAS was shown to impair the binding of cGAS to dsDNA. frontiersin.org In the context of viral infection, Co-IP has been used to confirm the interaction between IFI16 and viral proteins such as the EMCV VP2 and VP3 proteins researchgate.net and the HPV E7 oncoprotein. researchgate.net
Furthermore, Co-IP has been instrumental in elucidating the role of IFI16 in cellular signaling pathways. For instance, it was used to show that IFI16 interacts with STING, and this interaction is crucial for the recruitment of TBK1 to STING. google.com Co-IP has also been used to demonstrate the interaction of IFI16 with histone deacetylases HDAC1 and HDAC2, suggesting a role for IFI16 in epigenetic regulation through histone modification. asm.org
Table 4: Selected IFI16 Protein-Protein Interactions Identified by Co-IP
| Interacting Partner | Cellular Context | Functional Implication | Reference |
|---|---|---|---|
| cGAS | Porcine cells | IFI16 interferes with cGAS binding to dsDNA. | frontiersin.org |
| EMCV VP2/VP3 | A549 cells | Viral proteins interact with IFI16. | researchgate.net |
| HPV E7 | 293T cells | The HINB domain of IFI16 interacts with HPV E7. | researchgate.net |
| STING | THP-1 cells | IFI16 is required for the recruitment of TBK1 to STING. | google.com |
| HDAC1/HDAC2 | KSHV-infected B-lymphoma cells | IFI16 may recruit HDACs to regulate gene expression. | asm.org |
| p53 | - | HIN-A domain binds to the C-terminus of p53, while HIN-B binds to the core DNA-binding region. | nih.gov |
| pp65 (pUL83) | HCMV-infected cells | pp65 recruits IFI16 to the UL54 gene promoter and stabilizes IFI16. | nih.gov |
Structural Biology Techniques
Structural biology techniques have provided atomic-level details of the IFI16 protein, offering a deeper understanding of its DNA binding and protein-protein interaction mechanisms.
The crystal structures of both the HIN-A and HIN-B domains of IFI16 have been determined. nih.gov These structures revealed that each HIN domain consists of two tandem OB-fold subdomains. nih.gov The crystal structure of the HINa domain in complex with DNA has also been solved, providing insights into its unique DNA-binding surface, which differs from that of the HINb domain. oup.com These structural studies have shown that the HINa domain uses a specific loop to bind to the DNA backbone. oup.com
Circular dichroism (CD) spectroscopy has been used to demonstrate that IFI16 can stabilize quadruplex DNA structures. plos.org This technique, combined with other biophysical methods, has shown that IFI16 enhances the formation of quadruplex structures, particularly in low ion concentrations. plos.org These findings suggest that the structural conformation of DNA is a key determinant for IFI16 binding and function. plos.orgresearchgate.net
Table 5: Structural Insights into IFI16 Domains
| Domain | Technique | Key Structural Feature | Reference |
|---|---|---|---|
| HIN-A and HIN-B | X-ray Crystallography | Each domain comprises a pair of tightly packed OB-fold subdomains. | nih.gov |
| HIN-A in complex with DNA | X-ray Crystallography | A unique DNA-binding surface where loop L45 of the OB2 fold binds to the DNA backbone. | oup.com |
| Full-length IFI16 | Circular Dichroism (CD) Spectroscopy | IFI16 enhances the formation and stabilization of quadruplex DNA structures. | plos.org |
Cryo-Electron Microscopy (Cryo-EM) for Filament Architecture
Cryo-electron microscopy (Cryo-EM) has been instrumental in revealing the architectural details of IFI16 filaments, which are crucial for its function in immune signaling. Recent studies have utilized Cryo-EM to determine the structure of the filament formed by the pyrin domain (PYD) of IFI16. biorxiv.orgbiorxiv.orgresearchgate.netsciencecast.org These investigations have shown that the IFI16 PYD assembles into a helical filament with a distinct architecture compared to other known PYD filaments involved in inflammasome formation. biorxiv.orgbiorxiv.orgresearchgate.netsciencecast.org
A 3.3 Å resolution Cryo-EM structure of the IFI16 PYD filament revealed a three-start helix characterized by a 134.6° rotation and a 5.6 Å rise, lacking rotational symmetry. biorxiv.org This unique assembly is attributed to specific amino acid compositions that alter the secondary structure of the IFI16 PYD monomer. biorxiv.org This structural disparity provides a basis for the inflammasome-independent functions of IFI16, as the architecture is incompatible with the central inflammasome adaptor protein ASC. biorxiv.orgbiorxiv.orgresearchgate.netsciencecast.org This finding is supported by in silico calculations and cellular experiments demonstrating a lack of direct interaction between IFI16 and ASC. biorxiv.orgbiorxiv.orgresearchgate.netsciencecast.org
The insights gained from Cryo-EM have been pivotal in understanding how IFI16 can operate outside the canonical inflammasome pathways, expanding its role in innate immunity to include regulation of interferon production and restriction of viral replication. biorxiv.orgbiorxiv.orgresearchgate.netsciencecast.org
X-ray Crystallography for Domain-Specific Structures
X-ray crystallography has been essential in dissecting the domain-specific structures of IFI16, particularly its DNA-binding hematopoietic interferon-inducible nuclear (HIN) domains. The IFI16 protein contains two HIN domains, HINa and HINb, which are responsible for recognizing and binding to double-stranded DNA (dsDNA). oup.comnih.gov
Crystal structures of the individual HIN domains in complex with dsDNA have provided a detailed view of their DNA recognition mechanisms. oup.comnih.gov These studies have shown that the HIN domains bind to the sugar-phosphate backbone of dsDNA in a non-sequence-specific manner, primarily through electrostatic interactions. nih.gov The crystal structure of the IFI16 HINb domain was one of the first to be resolved, revealing a tandem arrangement of two oligonucleotide/oligosaccharide binding (OB) folds. nih.govrcsb.org
More recently, the crystal structure of the HINa domain in complex with DNA was determined at a resolution of 2.55 Å. oup.comexlibrisgroup.com This structure highlighted a unique DNA-binding surface, distinct from that of the HINb domain, suggesting that the two domains have different roles in DNA sensing and the activation of IFI16-mediated immune responses. oup.comexlibrisgroup.com For instance, the HINa domain has been implicated in interactions with the transcription factor p53. oup.com The structural data from X-ray crystallography have been crucial for understanding how IFI16 cooperatively assembles into filaments upon binding to dsDNA, a key step in its activation. oup.comnih.govnih.govnih.gov
| IFI16 Domain | PDB ID | Method | Resolution (Å) | Key Findings |
| HINb | 3B6Y | X-ray Diffraction | 2.35 | Contains two tandem OB folds. rcsb.org |
| HINa (in complex with DNA) | 4QGU | X-ray Diffraction | 2.55 | Reveals a unique DNA-binding surface different from HINb. oup.comexlibrisgroup.comoup.com |
| HINb (in complex with dsDNA) | 3RNU | X-ray Diffraction | N/A | Binds to the sugar-phosphate backbone of dsDNA. oup.comresearchgate.net |
This table is based on available data and may not be exhaustive.
Gene Editing Technologies (e.g., CRISPR-Cas9 for IFI16 Gene Knockout and Mutation)
The advent of gene-editing technologies, most notably CRISPR-Cas9, has revolutionized the study of IFI16 by enabling precise manipulation of its gene. nih.govhdbuzz.net Researchers have successfully used CRISPR-Cas9 to generate cell lines with permanent knockout of the IFI16 gene, providing a powerful tool to investigate its function. nih.govasm.orgplos.org
By comparing wild-type cells with IFI16 knockout cells, studies have elucidated the protein's role in various cellular processes. For example, IFI16 knockout studies have demonstrated its role as a restriction factor for herpes simplex virus 1 (HSV-1). nih.govplos.org These experiments showed that in the absence of IFI16, there is increased viral gene expression and replication, indicating that IFI16 normally acts to repress the virus. nih.govplos.org
CRISPR-Cas9 has also been used to create specific mutations in the IFI16 gene, allowing for the study of particular domains and their functions. mdpi.com For instance, mutating the pyrin domain has been shown to be critical for the nuclear periphery localization and oligomerization of IFI16 during viral infection. asm.org These genetic approaches have been instrumental in dissecting the signaling pathways regulated by IFI16, confirming that while it can induce cytokines, the activation of the STING/TBK-1/IRF3 pathway and subsequent apoptosis during certain viral infections is primarily dependent on another DNA sensor, cGAS. asm.org
| Cell Line | CRISPR/Cas9 Application | Key Finding | Reference |
| U2OS | IFI16 Knockout | Increased HSV-1 gene expression and replication. | nih.govplos.org |
| Primary Fibroblasts | IFI16 Knockout | IFI16 induces cytokines, but cGAS activates STING/TBK-1/IRF3 pathway. | asm.org |
| HFFs | IFI16 Knockout | IFI16 is involved in metabolic reprogramming during HCMV infection. | researchgate.net |
This table provides examples of CRISPR/Cas9 applications in IFI16 research.
Advanced Imaging Techniques (e.g., Fluorescence In Situ Hybridization (FISH), Immunofluorescence)
Advanced imaging techniques such as immunofluorescence (IF) and fluorescence in situ hybridization (FISH) have been crucial for visualizing the subcellular localization and interactions of the IFI16 protein. nih.govpnas.org These methods have revealed that IFI16 is predominantly a nuclear protein, often localizing to the nucleolus in various cell types, including mononuclear cells and human foreskin fibroblasts (HFFs). nih.govpnas.orgnih.gov
Immunofluorescence studies have been used to track the dynamic redistribution of IFI16 during viral infections. asm.orgpnas.org For example, upon infection with herpes simplex virus 1 (HSV-1) or human cytomegalovirus (HCMV), live-cell imaging has shown a rapid, multiphase redistribution of IFI16. It first moves to viral entry sites at the nuclear periphery and subsequently forms puncta within the nucleoplasm. asm.org
Combining immunofluorescence with FISH has allowed for the simultaneous visualization of the IFI16 protein and viral DNA, confirming their colocalization. asm.orgasm.org This has provided direct evidence that IFI16 interacts with the genomes of invading viruses. asm.orgasm.org These imaging techniques have also been employed to study the expression of IFI16 in different tissues and disease states. For instance, multiplex immunofluorescence has been used to examine IFI16 expression in colorectal cancer tissues, where it was found to be highly expressed in the nucleus of tumor cells and stromal cells. spandidos-publications.com Similarly, FISH and immunohistochemistry have been used to validate the differential expression of IFI16 in skin cutaneous melanoma. researchgate.netnih.gov
| Technique | Cell/Tissue Type | Observation | Reference |
| Immunofluorescence | Primary human leukocytes | IFI16 is expressed in the nucleoli and nucleoplasm of mononuclear cells. | nih.gov |
| Immunofluorescence | HFFs infected with HSV-1 | IFI16 remains nuclear during infection. | pnas.org |
| Immunofluorescence & FISH | HELFs infected with HCMV | IFI16 colocalizes with the HCMV genome. | asm.org |
| Multiplex Immunofluorescence | Colorectal cancer tissues | High nuclear expression of IFI16 in cancer cells. | spandidos-publications.com |
| FISH & Immunohistochemistry | Skin cutaneous melanoma | Differential expression of IFI16 compared to normal skin. | researchgate.netnih.gov |
This table summarizes key findings from advanced imaging studies on IFI16.
Future Directions and Translational Research Perspectives
Elucidation of Remaining Mechanistic Unknowns in IFI16 Function
Despite considerable progress, several fundamental questions regarding the mechanisms of IFI16 action persist. A major unresolved issue is how IFI16 distinguishes between self and non-self DNA within the nucleus to prevent autoimmune activation. elifesciences.orgnih.gov While it is hypothesized that the chromatinization state of host DNA plays a role, the precise molecular details of this discrimination process are yet to be fully uncovered. elifesciences.orgoup.com The observation that IFI16 can cooperatively assemble into filaments on double-stranded DNA (dsDNA) suggests a potential mechanism for selective engagement with foreign DNA. nih.govpnas.org
The biophysical properties of IFI16 oligomers and the regulation of their morphological changes upon DNA sensing are also not well understood. oup.com It is unclear how IFI16 transitions between different oligomeric states, such as dynamic puncta and stable filaments, and whether these distinct phases possess different functional properties. oup.com Recent evidence suggests that liquid-liquid phase separation (LLPS), regulated by multi-phosphorylation, drives the formation of these structures, but the underlying mechanisms governing this process require further exploration. oup.com
Furthermore, the signaling pathways downstream of IFI16 activation are not completely delineated. While the STING-TBK1-IRF3 axis is a known downstream pathway for type I interferon induction, the mechanisms by which nuclear IFI16 signals to the cytoplasmic STING protein are still being investigated. frontiersin.orgplos.orgasm.org The potential involvement of other signaling partners and the interplay between different IFI16-mediated responses, such as inflammasome activation and interferon production, represent significant areas for future research. plos.orgplos.org
Identification of Novel IFI16 Interacting Partners and Downstream Effectors
Expanding the known interactome of IFI16 is crucial for a comprehensive understanding of its biological roles. Proteomic approaches have begun to identify a network of proteins that associate with IFI16, revealing connections to transcription, ribosomal biogenesis, and RNA processing. embopress.org However, many of these interactions, particularly those with uncharacterized proteins, require functional validation to elucidate their significance in IFI16-mediated pathways. embopress.org
Identifying novel downstream effectors of IFI16 is another key research avenue. Beyond its established role in activating STING and the inflammasome, IFI16 likely influences other cellular processes through its interactions with various proteins. For instance, IFI16 has been shown to interact with tumor suppressor proteins like p53 and BRCA1, suggesting a role in DNA damage response and cell cycle control. frontiersin.orgplos.orgresearchgate.net Further investigation into these and other potential effector pathways will broaden our understanding of IFI16's diverse functions.
The interaction of IFI16 with viral proteins is also an area of active investigation. Viruses have evolved mechanisms to counteract IFI16 function, such as the HCMV tegument protein pUL83, which inhibits IFI16 oligomerization. oup.comnih.gov Identifying and characterizing more of these viral antagonists will not only shed light on viral immune evasion strategies but also provide valuable tools for dissecting IFI16 function.
Understanding Isoform-Specific Functions and Their Regulatory Networks
The IFI16 gene undergoes alternative splicing, giving rise to multiple protein isoforms. frontiersin.orggenecards.orgaai.org These isoforms, designated as IFI16-A, -B, and -C, exhibit differential expression patterns and subcellular localizations, suggesting they may have distinct or even opposing functions. frontiersin.orgaai.orgresearchgate.net For example, a novel transcript isoform lacking the PYD domain has been shown to inhibit the AIM2 inflammasome. frontiersin.org Another isoform, IFI16-beta, also specifically inhibits the AIM2 inflammasome. uniprot.org
A critical area for future research is to systematically characterize the specific functions of each IFI16 isoform and the regulatory networks that govern their expression and activity. This includes understanding how post-transcriptional and post-translational modifications, such as phosphorylation and acetylation, differentially affect the function and localization of each isoform. frontiersin.orgresearchgate.net The subcellular shuttling of IFI16 isoforms between the nucleus and cytoplasm appears to be a key regulatory mechanism, and deciphering the signals that control this process is essential. aai.orgpnas.orgnih.gov
Investigating the isoform-specific interactomes will also be crucial. It is likely that different isoforms associate with distinct sets of proteins, leading to the activation of different downstream pathways. unito.it Unraveling these isoform-specific regulatory networks will provide a more nuanced understanding of how IFI16 contributes to various physiological and pathological processes.
Development of Research Tools and Probes Targeting IFI16 Pathways
Advancing our understanding of IFI16 requires the development of more sophisticated research tools and probes. While antibodies and ELISA kits are available for detecting IFI16, there is a need for more specific reagents that can distinguish between the different isoforms and their post-translationally modified forms. assaygenie.comassaygenie.comptglab.com
The development of small molecule inhibitors or activators that specifically target IFI16 or its downstream pathways would be invaluable for both basic research and potential therapeutic applications. For instance, compounds that modulate IFI16's DNA binding affinity, oligomerization, or interaction with specific partners could be used to dissect its function in various cellular contexts. Natural compounds like Epigallocatechin gallate (EGCG) have been shown to induce IFI16 expression, highlighting the potential for identifying other modulatory molecules. spandidos-publications.com
Furthermore, advanced imaging techniques and probes are needed to visualize the dynamic behavior of IFI16 in living cells. This includes probes that can track the movement of IFI16 between the nucleus and cytoplasm, as well as its assembly into higher-order structures like filaments and puncta. elifesciences.org The generation of knockout cell lines, such as THP1-Dual™ KO-IFI16 cells, provides a valuable platform for studying the role of IFI16 in a controlled genetic background. invivogen.com
Q & A
Q. What is the primary role of IFI16 in transcriptional regulation, and how can this be experimentally validated?
IFI16 functions as a transcriptional repressor by binding to promoter regions and inhibiting RNA polymerase II recruitment. This was demonstrated using GAL4 DNA-binding domain fusion assays, where IFI16 repressed reporter gene activity irrespective of its binding position relative to the transcription start site . To validate this, researchers can employ chromatin immunoprecipitation (ChIP) to confirm IFI16 binding at target promoters and measure transcriptional repression via luciferase reporter assays. Note that IFI16’s repression domains reside in its conserved 200-amino-acid repeats, which are critical for functional studies .
Q. What methods are recommended for detecting IFI16 in cellular experiments?
IFI16 detection typically involves antibodies validated for specificity in techniques like Western blot (WB) and immunohistochemistry (IHC). For example, Rabbit Polyclonal IgG (e.g., Product bs-15548R) shows cross-reactivity with human, mouse, and rat samples . Monoclonal antibodies like 2E3 (Abnova) are suitable for immunofluorescence, with nuclear localization confirmed in mononuclear cells . Always include controls (e.g., IFI16-knockdown cells) to rule out nonspecific binding.
Q. Which cytokines induce IFI16 expression, and how does this vary across cell types?
IFI16 is strongly induced by IFN-γ in myeloid cells (e.g., HL-60, U937), with mRNA levels increasing ~25-fold post-stimulation. In contrast, T and B cells exhibit constitutive IFI16 expression unaffected by cytokines . Experimental design should include dose-response studies with IFN-γ (10–100 U/mL for 6–24 hours) and validation via qPCR or Western blot. Note that IFN-α and IL-6 show minimal induction in myeloid lines .
Advanced Research Questions
Q. How do IFI16 isoforms (A, B, C) arise, and what functional differences exist between them?
IFI16 isoforms result from alternative mRNA splicing, producing variants with distinct hinge regions. IFI16A (785 aa) includes exon 7a, IFI16B (729 aa) lacks exon 7a, and IFI16C (673 aa) excludes both exons 7 and 7a . Isoforms differ in dimerization capacity (via N-terminal leucine zipper domains) and phosphorylation patterns (serine/threonine-specific). Researchers can differentiate isoforms using RT-PCR with exon-specific primers or isoform-selective antibodies. Functional assays reveal that all isoforms repress transcription, but their stability and subcellular dynamics may vary .
Q. How does IFI16 mediate antiviral responses to both DNA and RNA viruses?
IFI16 enhances type I interferon (IFN-α/β) production by binding viral DNA (e.g., HSV-1) and activating STING-TBK1-IRF3 signaling. Surprisingly, it also amplifies RNA virus responses by regulating RIG-I expression and RNA polymerase II recruitment to IFN-α promoters . Experimental approaches include stable IFI16-knockdown cell lines (shRNA) treated with viral mimics (e.g., poly(I:C) for RNA viruses, transfected dsDNA for DNA viruses). Measure IFN-α/β levels via ELISA and ISG expression via RNA-seq .
Q. How can researchers resolve contradictions in IFI16’s subcellular localization across studies?
IFI16 localizes to nucleoli and nucleoplasm in mononuclear cells (e.g., monocytes, HL-60) but is absent in terminally differentiated granulocytes . Discrepancies arise from cell type, differentiation state, and stimulation conditions. For example, IFN-γ-treated HL-60 cells show diffuse nuclear staining, while dimethyl sulfoxide (DMSO)-differentiated cells exhibit nucleolar enrichment . Use biochemical fractionation (200–300 mM NaCl extraction) to isolate nuclear IFI16 and confirm localization via immunofluorescence with controls like B23 (nucleolar marker) .
Q. What is IFI16’s role in epigenetic regulation, particularly in cancer?
IFI16 interacts with MTA1 to epigenetically repress ESR1 (estrogen receptor-α) in breast cancer, linking it to hormone resistance . Methods to study this include co-immunoprecipitation (Co-IP) for IFI16-MTA1 complexes and ChIP-seq to map histone modification changes (e.g., H3K27 deacetylation) at target loci. CRISPR/Cas9-mediated IFI16 knockout in cancer cell lines can validate its role in chromatin remodeling and gene silencing .
Data Contradiction Analysis
- Functional Duality (Repression vs. Activation): IFI16 represses cellular genes (e.g., HCMV UL54) but activates antiviral ISGs. This duality may depend on post-translational modifications (e.g., phosphorylation) or co-factor recruitment (e.g., STING for antiviral signaling) .
- Isoform-Specific Effects: While all isoforms repress transcription, IFI16C’s truncated hinge region may alter protein-protein interactions. Include isoform-specific knockdowns in functional assays .
Key Methodological Recommendations
- Antibody Validation: Use multiple antibodies (e.g., 1G7 for WB , 2E3 for IF ) and confirm specificity with knockdown controls.
- Knockdown Models: Lentiviral shRNA or CRISPR/Cas9 systems are preferred for stable IFI16 depletion in long-term studies .
- Transcriptional Assays: Combine ChIP, reporter genes, and RNA Pol II occupancy assays to dissect IFI16’s regulatory mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
